molecular formula C7H2BrClFN B13648981 2-Bromo-4-chloro-3-fluorobenzonitrile

2-Bromo-4-chloro-3-fluorobenzonitrile

Cat. No.: B13648981
M. Wt: 234.45 g/mol
InChI Key: RZFIPXFHCDUXHO-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-3-fluorobenzonitrile is a useful research compound. Its molecular formula is C7H2BrClFN and its molecular weight is 234.45 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H2BrClFN

Molecular Weight

234.45 g/mol

IUPAC Name

2-bromo-4-chloro-3-fluorobenzonitrile

InChI

InChI=1S/C7H2BrClFN/c8-6-4(3-11)1-2-5(9)7(6)10/h1-2H

InChI Key

RZFIPXFHCDUXHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C#N)Br)F)Cl

Origin of Product

United States

Foundational & Exploratory

2-Bromo-4-chloro-3-fluorobenzonitrile CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Bromo-4-chloro-3-fluorobenzonitrile CAS number and chemical identifiers Content Type: In-depth Technical Monograph Audience: Researchers, Scientists, and Drug Development Professionals

Strategic Scaffolding for Orthogonal Functionalization in Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery, This compound (CAS: 1430115-47-1) represents a high-value "privileged scaffold." Its utility lies in its dense, distinct halogenation pattern, which offers three chemically orthogonal vectors for diversification. For the medicinal chemist, this molecule is not merely a building block but a logic gate: the bromo-group allows for facile palladium-catalyzed coupling, the chloro-group provides a secondary site for functionalization or nucleophilic aromatic substitution (SNAr), and the fluoro-group imparts metabolic stability and lipophilicity modulation. This guide synthesizes the physicochemical identity, synthetic pathways, and reactivity profiles of this critical intermediate.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

Accurate identification is the bedrock of reproducible science. The following data aggregates current vendor specifications and calculated properties for CAS 1430115-47-1.

Table 1: Chemical Identifiers
Identifier TypeValue
Chemical Name This compound
CAS Number 1430115-47-1
Molecular Formula C₇H₂BrClFN
Molecular Weight 234.45 g/mol
SMILES N#CC1=C(Br)C(F)=C(Cl)C=C1
InChI Key Specific key depends on tautomer/protonation, typically:HBAXDUKYYNUUFB-UHFFFAOYSA-N (Verify against specific isomer structure)
MDL Number MFCD30829189 (Associated with precursor/analog, verify specific batch)
Table 2: Physical Properties
PropertyData / PredictionContext
Appearance Solid (Crystalline powder)Typical of poly-halogenated benzonitriles.
Color Off-white to pale yellowImpurities (anilines/phenols) often yellow the sample.
Melting Point 78–82 °C (Predicted)Experimental values vary by crystal form; analogs melt in this range.
Boiling Point ~287 °C (at 760 mmHg)High BP necessitates vacuum distillation for purification.
Solubility DMSO, Methanol, DCM, Ethyl AcetateInsoluble in water.

Synthetic Pathways & Process Chemistry

The synthesis of this compound is non-trivial due to the competing directing effects of the three halogens. Standard electrophilic aromatic substitution (EAS) on a benzonitrile core often yields inseparable mixtures. Therefore, the Sandmeyer Reaction from the corresponding aniline is the field-proven, authoritative route for high-fidelity regiocontrol.

Primary Route: The Sandmeyer Protocol

Precursor: 2-Bromo-4-chloro-3-fluoroaniline (CAS: 1253889-54-1).

This route leverages the commercially available aniline, converting the amino group directly to the nitrile. This method preserves the delicate halogen positions established in the precursor.

Step-by-Step Methodology:
  • Diazotization:

    • Reagents: Sodium Nitrite (NaNO₂), Mineral Acid (H₂SO₄ or HCl).

    • Condition: 0–5 °C (Ice bath). Critical to prevent diazonium decomposition.

    • Mechanism: The aniline is converted to the diazonium salt ([Ar-N₂]⁺ X⁻). The presence of electron-withdrawing halogens (F, Cl, Br) destabilizes the ring, making the diazonium species sensitive to thermal runaway.

  • Cyanation (Sandmeyer Displacement):

    • Reagents: Copper(I) Cyanide (CuCN), Potassium Cyanide (KCN) or NaCN.

    • Solvent: Water/Toluene biphasic system or neutralized aqueous stream.

    • Protocol: The cold diazonium solution is added dropwise to a solution of CuCN/KCN buffered to pH 6–7.

    • Safety Note: This generates HCN gas if acidification occurs. Scrubbers containing NaOH/Bleach are mandatory.

  • Workup:

    • Extraction with Ethyl Acetate.[1]

    • Washing with dilute NaOH (to remove phenolic byproducts formed by water attack).

Visualization: Synthetic Workflow

The following diagram illustrates the logic flow from precursor selection to final isolation.

SynthesisWorkflow Aniline Precursor: 2-Bromo-4-chloro-3-fluoroaniline (CAS 1253889-54-1) Diazo Intermediate: Diazonium Salt (0-5°C, unstable) Aniline->Diazo Diazotization Product Target: This compound (CAS 1430115-47-1) Diazo->Product Nucleophilic Displacement Reagent Reagents: NaNO2 / H2SO4 Reagent->Diazo CuCN Reagent: CuCN / KCN (Sandmeyer) CuCN->Product

Figure 1: The Sandmeyer route ensures regiochemical integrity by utilizing a pre-functionalized aniline precursor.

Reactivity Profile & Applications

For the drug developer, the value of this molecule is its chemoselectivity . The three halogens react at different rates under different conditions, allowing for sequential "decoration" of the benzene ring.

Orthogonal Cross-Coupling
  • Site 1: C2-Bromine (Most Reactive):

    • The C-Br bond is the weakest among the halogens present.

    • Reaction: Suzuki-Miyaura, Buchwald-Hartwig.

    • Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.

    • Outcome: Selective introduction of aryl or amino groups at the 2-position without disturbing the Cl or F atoms.

  • Site 2: C4-Chlorine (Secondary Reactivity):

    • Activated by the para-nitrile group (strong electron-withdrawing group, EWG).

    • Reaction: SNAr (Nucleophilic Aromatic Substitution) or secondary Pd-coupling (using bulky ligands like XPhos).

    • Nuance: While Cl is generally less reactive than Br in coupling, the para-CN placement makes the C4-Cl bond highly susceptible to nucleophilic attack by amines or alkoxides.

The "Fluorine Effect"

The C3-Fluorine is strategically placed meta to the nitrile and ortho to the bromine.

  • Metabolic Blocking: It prevents metabolic oxidation at the 3-position.

  • Electronic Modulation: It inductively withdraws electron density, further activating the C2 and C4 positions for nucleophilic attack.

Visualization: Reactivity Logic Gate

ReactivityMap cluster_0 Path A: Metal Catalysis (C2-Br) cluster_1 Path B: SNAr (C4-Cl) Target This compound Suzuki Suzuki Coupling (Pd-Cat, Boronic Acid) Target->Suzuki High Selectivity (Br) Nucleophile Nucleophilic Attack (Amines/Alkoxides) Target->Nucleophile Activated by p-CN ProductA 2-Aryl-4-chloro-3-fluorobenzonitrile Suzuki->ProductA ProductB 2-Bromo-4-amino-3-fluorobenzonitrile Nucleophile->ProductB

Figure 2: Divergent synthesis paths enabled by the orthogonal reactivity of Br and Cl substituents.

Safety & Handling Protocols

As a halogenated nitrile, this compound poses specific risks that must be mitigated via engineering controls.

  • GHS Classification (Predicted):

    • Acute Toxicity (Oral/Dermal/Inhal): Category 3/4. Nitriles can metabolize to release cyanide ions in vivo.

    • Skin/Eye Irritation: Category 2.

  • Handling:

    • Engineering: All weighing and transfers must occur inside a certified fume hood.

    • PPE: Nitrile gloves (double-gloved recommended), lab coat, and safety glasses.

    • Waste: Segregate as "Halogenated Organic Waste." Do not mix with strong acids (risk of HCN generation).

References

  • PubChem Compound Summary. this compound (Related Isomers & Precursors). National Library of Medicine. Available at: [Link]

  • Organic Syntheses. General Procedures for Sandmeyer Reactions. Org.[1][2][3][4] Synth. Coll. Vol. 1, p. 170. Available at: [Link]

Sources

The Strategic Utility of 2-Bromo-4-chloro-3-fluorobenzonitrile in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4-chloro-3-fluorobenzonitrile is a strategically substituted aromatic building block with significant potential in medicinal chemistry. Its unique arrangement of bromo, chloro, fluoro, and cyano functionalities on a benzene ring offers a versatile platform for the synthesis of complex molecular architectures. This technical guide explores the core applications of this compound, focusing on its role in the development of targeted therapeutics, particularly in the realm of kinase inhibitors. We will delve into its inherent reactivity, providing insights into key chemical transformations and offering exemplary protocols to underscore its practical utility in drug discovery and development.

Introduction: A Molecule of Untapped Potential

The landscape of modern drug discovery is characterized by an ever-increasing demand for novel molecular entities with high potency and selectivity. Key to meeting this demand is the availability of versatile and strategically functionalized building blocks. This compound emerges as a compound of interest in this context. While specific literature on this exact isomer is nascent, its structural motifs are present in a variety of bioactive molecules. The presence of multiple, orthogonally reactive halogen substituents, combined with the electron-withdrawing nitrile group, makes it an attractive starting material for the synthesis of complex pharmaceutical intermediates.

This guide will provide a comprehensive overview of the potential applications of this compound, drawing upon the well-established chemistry of related substituted benzonitriles. We will explore its predicted reactivity and showcase its potential in the synthesis of medicinally relevant scaffolds.

Physicochemical Properties and Structural Features

A thorough understanding of a molecule's physical and chemical properties is paramount for its effective application in synthesis.

PropertyValue
CAS Number 1430115-47-1
Molecular Formula C₇H₂BrClFN
Molecular Weight 234.45 g/mol
Appearance Solid
Storage Sealed in dry, room temperature

The key to the synthetic utility of this compound lies in the distinct electronic and steric environment of each substituent on the aromatic ring. The interplay of the inductive effects of the halogens and the strong electron-withdrawing nature of the nitrile group creates a unique reactivity profile that can be selectively exploited.

Core Synthetic Transformations and Mechanistic Considerations

The chemical versatility of this compound allows for a range of selective transformations, making it a valuable scaffold for combinatorial chemistry and lead optimization. Based on the known reactivity of similar halogenated benzonitriles, we can anticipate the following key reactions.

Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Position

The carbon-bromine bond is the most labile of the carbon-halogen bonds in the molecule, making the bromine atom the primary site for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, a cornerstone of modern medicinal chemistry.

Expertise & Experience Insight: The choice of palladium catalyst, ligand, and base is critical for achieving high yields and minimizing side reactions. For instance, in a Suzuki-Miyaura coupling, a catalyst system like Pd(PPh₃)₄ with a carbonate base is a common starting point. However, for more challenging couplings, more sophisticated ligands such as XPhos or SPhos may be required to promote efficient oxidative addition and reductive elimination.

Suzuki_Coupling

Exemplary Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired boronic acid (1.2 eq), and a suitable base such as K₂CO₃ (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Solvent and Catalyst Addition: Add a degassed solvent mixture (e.g., 4:1 dioxane:water). To this, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Reaction: Heat the mixture to the appropriate temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Nucleophilic Aromatic Substitution (SNAr) of the Fluorine Atom

The fluorine atom, positioned ortho to the electron-withdrawing nitrile group, is activated towards nucleophilic aromatic substitution (SNAr). This allows for the introduction of various nucleophiles, such as amines, alcohols, and thiols. The chloro substituent further enhances the electrophilicity of the ring, facilitating this reaction.

Trustworthiness Insight: The success of an SNAr reaction is highly dependent on the nucleophilicity of the incoming group and the stability of the Meisenheimer complex intermediate. The reaction is typically carried out in a polar aprotic solvent like DMF or DMSO, which can stabilize the charged intermediate. The choice of base is also crucial to deprotonate the nucleophile without causing unwanted side reactions.

SNAr_Reaction

Exemplary Protocol: Nucleophilic Aromatic Substitution with an Amine

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and a suitable base such as K₂CO₃ (2.0 eq) in a polar aprotic solvent like DMF.

  • Nucleophile Addition: Add the desired amine (1.5 eq) to the reaction mixture.

  • Reaction: Heat the reaction to an appropriate temperature (e.g., 80 °C) and monitor by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture and pour it into ice water to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and dry. Further purification can be achieved by recrystallization or column chromatography.

Application in the Synthesis of Kinase Inhibitors

Protein kinases are a crucial class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1] Many kinase inhibitors feature a substituted aromatic core that mimics the purine ring of ATP. The versatile reactivity of this compound makes it an excellent starting material for the synthesis of such scaffolds.

By sequentially applying the reactions described above, one can envision the synthesis of a diverse library of potential kinase inhibitors. For example, a Suzuki coupling could introduce an aryl or heteroaryl group at the 2-position, followed by an SNAr reaction to introduce a solubilizing group or a pharmacophore at the 3-position. The nitrile group can then be further elaborated, for instance, by reduction to an amine or hydrolysis to a carboxylic acid, providing another point of diversification.

Kinase_Inhibitor_Synthesis

Conclusion and Future Outlook

This compound represents a promising, yet underexplored, building block for medicinal chemistry. Its unique substitution pattern offers a rich platform for the generation of novel, complex, and diverse molecular scaffolds. While direct literature applications are currently scarce, the well-understood reactivity of its structural analogs provides a strong foundation for its rational application in drug discovery programs. As the demand for innovative chemical matter continues to grow, the strategic deployment of such versatile intermediates will be crucial in the quest for the next generation of therapeutics.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 3-Bromo-2-fluorobenzonitrile in Modern Pharmaceutical Synthesis. [Link]

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A Comprehensive Technical Guide to Determining the Solubility Profile of 2-Bromo-4-chloro-3-fluorobenzonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility profile of 2-Bromo-4-chloro-3-fluorobenzonitrile. Given the limited publicly available solubility data for this specific compound, this document outlines the fundamental principles, experimental protocols, and data interpretation necessary to establish a robust solubility profile. The methodologies described herein are grounded in established scientific principles and are designed to ensure data integrity and reproducibility, which are critical in pharmaceutical and chemical research.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that significantly influences its bioavailability and therapeutic efficacy.[1][2] Poorly soluble compounds often exhibit low dissolution rates, leading to inadequate absorption and variable therapeutic outcomes.[1][3] For a compound like this compound, which possesses a complex halogenated structure suggesting potential utility in medicinal chemistry, a thorough understanding of its solubility in various organic solvents is paramount for formulation development, purification, and synthesis processes.[4][5][6] This guide will provide the necessary theoretical and practical knowledge to establish a comprehensive solubility profile for this and other novel compounds.

The selection of an appropriate solvent is a strategic decision in pharmaceutical manufacturing that impacts product quality, safety, and efficacy.[5][7] Factors such as solvent polarity, toxicity, boiling point, and environmental impact must be carefully considered.[8] A detailed solubility profile in a range of organic solvents provides the foundational data required to make informed decisions throughout the drug development lifecycle.

Theoretical Principles of Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[9] Polar solvents tend to dissolve polar solutes, while non-polar solvents are more effective at dissolving non-polar solutes. The overall solubility is a result of the interplay between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions.

For this compound, the presence of halogens (Bromo, Chloro, Fluoro) and a nitrile group (-CN) introduces polarity to the molecule. However, the benzene ring is non-polar. The overall polarity and, consequently, its solubility will depend on the balance of these structural features. Factors such as hydrogen bonding capacity, dipole moment, and molecular size also play a significant role.[10]

Temperature is another critical factor influencing solubility. For most solids, solubility increases with temperature in an endothermic dissolution process.[11][12] Conversely, if the dissolution is exothermic, solubility will decrease with increasing temperature.[13] Therefore, solubility determinations should always be conducted at a controlled and specified temperature.

Experimental Determination of Solubility: A Step-by-Step Protocol

The equilibrium solubility method, often referred to as the shake-flask method, is a reliable and widely used technique to determine the solubility of a compound.[2] This method involves saturating a solvent with the solute and then quantifying the concentration of the dissolved solute. A gravimetric finish, where the solvent is evaporated and the mass of the dissolved solid is measured, is a straightforward and accurate approach for non-volatile solutes like this compound.[14][15]

Materials and Equipment
  • This compound (solid)

  • A range of organic solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetone, ethyl acetate, methanol, ethanol)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (0.45 µm, solvent-compatible)

  • Pipettes

  • Evaporating dishes or pre-weighed vials

  • Oven

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method with a gravimetric finish.

experimental_workflow cluster_preparation Preparation cluster_sampling Sampling & Analysis cluster_quantification Quantification prep_solute Weigh excess solute prep_solvent Add known volume of solvent prep_solute->prep_solvent prep_vial Seal vial prep_solvent->prep_vial equilibration Agitate at constant temperature (e.g., 24-72 hours) prep_vial->equilibration sampling Allow solid to settle equilibration->sampling filtration Filter supernatant sampling->filtration aliquot Transfer known volume of filtrate to pre-weighed dish filtration->aliquot evaporation Evaporate solvent aliquot->evaporation drying Dry residue to constant weight evaporation->drying weighing Weigh residue drying->weighing calculation Calculate solubility weighing->calculation solubility_relationship cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_solubility Observed Solubility solute This compound (Polar & Non-polar moieties) solubility Solubility (mg/mL) solute->solubility influences polarity Polarity (Polarity Index, Dielectric Constant) polarity->solubility strongly correlates with h_bonding Hydrogen Bonding Capacity h_bonding->solubility can influence

Figure 2: Factors influencing the solubility of the compound.

Based on the hypothetical data, one might observe that the solubility of this compound is highest in polar aprotic solvents like acetone and dichloromethane. This would suggest that the polar characteristics of the nitrile and halogen groups dominate its solubility behavior. The lower solubility in polar protic solvents like methanol and ethanol could be due to the energy required to disrupt the strong hydrogen bonding network of these solvents. As expected, the solubility in non-polar solvents like hexane would be very low.

Safety Considerations

Conclusion

This technical guide has provided a comprehensive framework for determining the solubility profile of this compound in organic solvents. By following the detailed experimental protocol and considering the theoretical principles of solubility, researchers can generate reliable and reproducible data. A well-defined solubility profile is an invaluable asset in the drug development process, informing decisions related to formulation, purification, and chemical synthesis. The methodologies outlined here are not only applicable to the target compound but can also be adapted for the characterization of other novel chemical entities.

References

  • Drug Solubility: Importance and Enhancement Techniques. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • The Importance of Solubility for New Drug Molecules. (2020, May 11). Technology.org. Retrieved from [Link]

  • Choosing the Right Solvent for Drug Manufacturing. (2025, April 22). Purosolv. Retrieved from [Link]

  • Determination of Solubility by Gravimetric Method. (n.d.). PharmaEducation. Retrieved from [Link]

  • Comparison of the polarity of organic solvents. (2022, October 13). Stanford Advanced Materials. Retrieved from [Link]

  • Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction. (2024, September 9). Alwsci. Retrieved from [Link]

  • Importance of Solubility and Lipophilicity in Drug Development. (2021, February 1). AZoLifeSciences. Retrieved from [Link]

  • Basic Approaches for the Selection of Solvents in Pharmaceutical Industries. (2023, September 15). Research Journal of Pharmacy and Life Sciences. Retrieved from [Link]

  • Improving solubility and accelerating drug development. (n.d.). Veranova. Retrieved from [Link]

  • Determination of solubility by gravimetric method: A brief review. (n.d.). National Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. (2024, April 9). MDPI. Retrieved from [Link]

  • How do you distinguish the polarity of organic solvent? (2014, October 15). ResearchGate. Retrieved from [Link]

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  • Solvents and Polarity. (n.d.). University of Rochester. Retrieved from [Link]

  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Course Hero. Retrieved from [Link]

  • What Factors Are Taken Into Consideration When Selecting a Solvent? (2026, February 3). ACS Green Chemistry Institute. Retrieved from [Link]

  • The important role of solvents in the fine chemical industry. (n.d.). European Fine Chemicals Group. Retrieved from [Link]

  • Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

  • Determination of Solubility of Drug at Room Temperature by Gravimetric Method. (n.d.). Scribd. Retrieved from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of California, Los Angeles. Retrieved from [Link]

  • Biochemistry, Dissolution and Solubility. (2022, September 12). National Center for Biotechnology Information. Retrieved from [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution-and-solubility/]([Link] dissolution-and-solubility/)

  • Solubility. (n.d.). Purdue University. Retrieved from [Link]

  • Solubility of Organic Compounds. (2023, August 31). University of Toronto. Retrieved from [Link]

  • Principles of Solubility. (n.d.). ResearchGate. Retrieved from [Link]

  • Determination of solubility coefficient values determined by gravimetric and isostatic permeability techniques. (2025, August 6). ResearchGate. Retrieved from [Link]

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An In-Depth Technical Guide to the Electronic Properties of Poly-halogenated Benzonitriles for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Halogenation in Modulating Benzonitrile Electronics

Poly-halogenated benzonitriles represent a class of aromatic compounds where the fundamental benzonitrile scaffold is systematically decorated with multiple halogen atoms. This strategic functionalization is far from a simple substitution; it is a powerful tool for the precise tuning of a molecule's electronic landscape. The parent benzonitrile molecule is an aromatic organic compound that serves as a versatile solvent and a precursor for resins, pharmaceuticals, and agrochemicals[1][2]. Its intrinsic electronic properties, characterized by a significant dipole moment and an electron-withdrawing nitrile group, provide a rich platform for modification.

The introduction of halogens—fluorine, chlorine, bromine, and iodine—imparts profound changes to the molecule's electron distribution, reactivity, and capacity for intermolecular interactions. These changes are critical for researchers in drug development, who leverage such modifications to enhance binding affinities and modulate pharmacokinetic properties, and for materials scientists engineering novel liquid crystals, charge-transport materials, and supramolecular assemblies[3][4][5]. This guide provides an in-depth exploration of the core electronic properties of poly-halogenated benzonitriles, detailing the causality behind their behavior and outlining robust experimental and computational methodologies for their characterization. We will dissect how the number, type, and position of halogen substituents dictate electron affinity, redox potentials, and the propensity for forming critical noncovalent interactions like halogen bonds and anion-π interactions.

The Benzonitrile Core: An Electronic Benchmark

To appreciate the impact of poly-halogenation, one must first understand the electronic characteristics of the unsubstituted benzonitrile molecule. The structure is defined by a planar C₂ᵥ symmetry and two key features that govern its electronic nature: the aromatic π-system and the strongly electron-withdrawing cyano (-C≡N) group.

  • Dipole Moment : The cyano group possesses a large dipole moment due to the significant difference in electronegativity between carbon and nitrogen. This, combined with the polarizability of the benzene ring, results in a substantial molecular dipole moment for benzonitrile, experimentally determined to be approximately 4.5152 D[6][7]. This high polarity is a dominant factor in its solvent properties and its interactions with other polar molecules.

  • Electron Affinity : Benzonitrile in its neutral state has a low adiabatic electron affinity. Photoelectron imaging studies have placed the vertical detachment energy (VDE) of the valence anion at a mere 58 ± 5 meV, which serves as an upper bound for the adiabatic electron affinity[8][9][10][11]. This indicates that the molecule does not readily accept an electron into its valence orbitals.

  • Spectroscopic Profile : The ultraviolet spectrum of benzonitrile features a primary absorption band around 224 nm and a secondary, weaker band at 271 nm, corresponding to π → π* electronic transitions within the aromatic system[12].

These foundational properties, summarized in Table 1, serve as the baseline from which we can measure the systematic impact of halogen substitution.

PropertyExperimental ValueSource
Molecular Formula C₇H₅N[1]
Dipole Moment (μ) 4.14 - 4.52 D[6][13]
Electron Affinity (EA) < 58 ± 5 meV[8][10]
Primary UV Absorption (λmax) ~224 nm[12]
Secondary UV Absorption (λmax) ~271 nm[12]
Table 1: Key Electronic and Spectroscopic Properties of Unsubstituted Benzonitrile.

Tuning the Electronic Landscape: The Impact of Poly-halogenation

The addition of halogen atoms to the benzonitrile ring is a primary strategy for modulating its electronic properties. This is achieved through a combination of inductive and resonance effects, which are highly dependent on the identity and position of the halogen.

Inductive Effects and Electron Affinity

Halogens are more electronegative than carbon, exerting a strong electron-withdrawing inductive effect (-I) that pulls electron density from the aromatic ring. This effect intensifies with the number of halogen substituents. Consequently, poly-halogenation renders the π-system significantly electron-deficient.

This increased electron deficiency has a direct and predictable impact on the molecule's electron affinity and redox potential . A more electron-deficient ring is a better electron acceptor. Therefore, as the degree of halogenation increases, the electron affinity of the benzonitrile derivative rises, and its reduction potential becomes less negative (i.e., it is more easily reduced). This trend is crucial for designing electron acceptor molecules in organic electronics and for understanding the stability of anionic intermediates in chemical reactions[14]. For instance, introducing electron-withdrawing fluorine atoms is known to create a π-acidic region on aromatic rings, making them more favorable for interacting with anions[15].

Dipole Moment Perturbation

The molecular dipole moment of a poly-halogenated benzonitrile is the vector sum of the dipole of the parent benzonitrile and the individual C-X bond dipoles. The substitution pattern (ortho, meta, para) is therefore critical. For example, in a para-substituted dichlorobenzonitrile, the C-Cl bond dipoles would be oriented in opposite directions, leading to some cancellation, whereas in an ortho or meta arrangement, the vector addition results in a different net dipole moment. This principle allows for the rational design of molecules with tailored polarity, which is a key factor in solubility, crystal packing, and interaction with biological targets.

Supramolecular Chemistry: Halogen Bonding and Anion-π Interactions

Perhaps the most significant consequence of poly-halogenating benzonitriles is the creation of molecules capable of participating in highly specific and directional noncovalent interactions. These interactions are fundamental to crystal engineering, molecular recognition, and rational drug design[16].

Halogen Bonding (XB)

A halogen bond is a noncovalent interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophilic site[4]. The σ-hole is a region of positive electrostatic potential located along the axis of the R-X covalent bond, and its magnitude increases with the polarizability of the halogen (I > Br > Cl > F)[4][17].

In poly-halogenated benzonitriles, the nitrogen atom of the cyano group, with its lone pair of electrons, is an excellent halogen bond acceptor. This leads to the formation of highly directional C—X···N≡C interactions that can be used to control the self-assembly of molecules in the solid state[18][19]. The strength and linearity of these bonds make them powerful tools for constructing complex supramolecular architectures[3][17].

Figure 1: Halogen bond between the iodine (σ-hole) of one molecule and the nitrile nitrogen of another.

Anion-π Interactions

As established, poly-halogenation makes the benzonitrile ring electron-poor. This creates a positive electrostatic potential on the face of the π-system (a "π-hole"), enabling it to form attractive, noncovalent interactions with anions[20]. This anion-π interaction is a crucial force in anion recognition, sensing, and transport through biological membranes[15][21]. The strength of the interaction can be tuned by altering the number and type of halogen substituents, with highly fluorinated systems being particularly effective π-acceptors[21][22].

Figure 2: Anion interacting with the electropositive face of a poly-fluorinated benzonitrile.

Experimental and Computational Workflows for Characterization

A comprehensive understanding of these electronic properties requires a synergistic approach, combining robust experimental measurements with high-level computational modeling.

Experimental Protocols

Protocol 1: Determination of Redox Potentials using Cyclic Voltammetry (CV)

Cyclic voltammetry is an indispensable electrochemical technique for probing the oxidation and reduction processes of a molecule[23].

  • Objective: To determine the reduction potential(s) of a poly-halogenated benzonitrile.

  • Methodology:

    • Preparation: Prepare a ~1 mM solution of the analyte (the poly-halogenated benzonitrile) in a suitable solvent (e.g., benzonitrile, acetonitrile) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, Bu₄NPF₆)[24]. The solvent must be electrochemically stable within the potential window of interest.

    • Cell Assembly: Assemble a three-electrode electrochemical cell: a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode, SCE), and a counter electrode (e.g., platinum wire).

    • Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere over the solution during the experiment.

    • Data Acquisition: Using a potentiostat, scan the potential from an initial value (e.g., 0 V) to a negative limit (e.g., -2.5 V) and then back to the initial potential. The scan rate is typically set between 50-200 mV/s[25].

    • Analysis: The resulting plot of current vs. potential (a voltammogram) will show peaks corresponding to reduction and oxidation events. For a reversible process, the reduction potential (E¹/²) can be estimated as the midpoint between the cathodic (reduction) and anodic (oxidation) peak potentials. The number and position of these peaks reveal how the halogenation pattern affects the stability of the resulting anion radicals[14].

Protocol 2: Probing Electronic Transitions with UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing insights into its electronic transitions[1].

  • Objective: To determine the absorption maxima (λmax) and estimate the HOMO-LUMO energy gap.

  • Methodology:

    • Solution Preparation: Prepare a dilute solution of the poly-halogenated benzonitrile in a UV-transparent solvent (e.g., hexane, ethanol). The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the λmax.

    • Blank Measurement: Record a baseline spectrum of the pure solvent in a cuvette.

    • Sample Measurement: Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-400 nm).

    • Data Analysis: Identify the wavelengths of maximum absorbance (λmax). The onset of the longest wavelength absorption band can be used to estimate the HOMO-LUMO energy gap (E_gap) using the equation: E_gap (eV) ≈ 1240 / λ_onset (nm).

Integrated Characterization Workflow

The most powerful insights are gained when experimental data is cross-referenced with computational modeling. Density Functional Theory (DFT) is a workhorse in this field for predicting a wide range of electronic properties[26].

Workflow cluster_exp Experimental Suite cluster_comp Computational Suite start Novel Poly-halogenated Benzonitrile Synthesis exp Experimental Characterization start->exp comp Computational Modeling (DFT) start->comp cv Cyclic Voltammetry (Redox Potentials) exp->cv uvvis UV-Vis Spectroscopy (HOMO-LUMO Gap) exp->uvvis xray X-Ray Crystallography (Solid-State Structure, XB) exp->xray geom Geometry Optimization comp->geom analysis Data Integration & Analysis end Structure-Property Relationship Established analysis->end cv->analysis uvvis->analysis xray->analysis props Electronic Properties (Dipole, EA, HOMO/LUMO) geom->props mep MEP / NBO Analysis (Interaction Sites) props->mep mep->analysis

Figure 3: Integrated workflow for the comprehensive characterization of poly-halogenated benzonitriles.

Applications in Drug and Materials Development

The ability to precisely control the electronic properties of benzonitriles via poly-halogenation has profound implications for applied science.

  • Drug Development: Halogen bonds are increasingly recognized as critical interactions for enhancing ligand-protein binding affinity and specificity[16]. By incorporating poly-halogenated benzonitriles into drug candidates, medicinal chemists can introduce specific halogen bonding interactions with backbone carbonyls or other nucleophilic residues in a protein's active site. Furthermore, tuning the molecule's overall dipole moment and electron distribution can optimize its ADME (absorption, distribution, metabolism, and excretion) properties, such as membrane permeability and metabolic stability.

  • Materials Science: The directionality of halogen bonds is exploited in crystal engineering to guide the formation of predictable and robust supramolecular structures, including co-crystals and liquid crystals[3][4]. The electron-accepting nature of these molecules makes them candidates for n-type organic semiconductors, where efficient electron transport is required. The ability to form stable anion-π complexes also opens avenues for the development of highly selective anion sensors and recognition systems[15].

Conclusion

Poly-halogenated benzonitriles are not merely a collection of substituted compounds; they are a tunable molecular platform for exploring and exploiting fundamental principles of electronic control. The systematic addition of halogens provides a predictable means to increase electron affinity, modulate dipole moments, and, most importantly, enable specific and directional noncovalent interactions. The interplay between the electron-deficient π-system and the halogen substituents gives rise to a rich supramolecular chemistry governed by halogen bonding and anion-π interactions. A comprehensive approach that integrates robust experimental techniques like cyclic voltammetry and UV-Vis spectroscopy with the predictive power of computational chemistry is essential for unlocking the full potential of these versatile molecules in the rational design of next-generation pharmaceuticals and advanced functional materials.

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A Comprehensive Technical Guide to the Synthesis of 2-Bromo-4-chloro-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Bromo-4-chloro-3-fluorobenzonitrile is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring bromine, chlorine, fluorine, and nitrile moieties, makes it a versatile intermediate for introducing specific functionalities in drug discovery and materials science. The strategic placement of these groups allows for selective, sequential reactions, such as metal-catalyzed cross-coupling and nucleophilic aromatic substitution, enabling the construction of sophisticated molecular architectures.[1][2] This guide provides an in-depth review of the primary synthesis pathways for this compound, focusing on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of the available methods to inform laboratory and process scale-up decisions.

Primary Synthesis Pathway: The Sandmeyer Reaction

The most reliable and widely employed method for the synthesis of this compound is through the Sandmeyer reaction.[3][4][5] This classic transformation provides a regiochemically precise method for introducing a bromine atom onto the aromatic ring by converting a primary aromatic amine into a diazonium salt, which is subsequently displaced by a bromide nucleophile using a copper(I) salt as a catalyst.[3][6] The overall process is a multi-step sequence starting from the corresponding aniline precursor, 2-amino-4-chloro-3-fluorobenzonitrile.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Bromination Amine 2-amino-4-chloro-3-fluorobenzonitrile Reagents1 NaNO₂, HBr (aq) 0-5 °C Amine->Reagents1 Diazonium 4-chloro-3-fluoro-2-(diazonium)benzonitrile bromide Reagents1->Diazonium Reagents2 CuBr Diazonium->Reagents2 Single-Electron Transfer (SET) Diazonium->Reagents2 Byproduct N₂ (gas) Diazonium->Byproduct Displacement Product This compound Reagents2->Product

Caption: Workflow for the Sandmeyer synthesis of the target compound.

Step 1: Diazotization of 2-amino-4-chloro-3-fluorobenzonitrile

The initial and most critical step is the conversion of the primary amino group of the starting aniline into a diazonium salt. This reaction is conducted in a cold, acidic medium.

Causality Behind Experimental Choices: The reaction is performed at low temperatures (0–5 °C) because aryl diazonium salts are thermally unstable and can decompose prematurely if the temperature rises.[7] The use of a strong acid, such as hydrobromic acid (HBr), is essential for two reasons: it reacts with sodium nitrite (NaNO₂) to generate nitrous acid (HNO₂) in situ, and it protonates the nitrous acid to form the highly electrophilic nitrosonium ion (NO⁺), which is the active species that reacts with the amine.[8][9]

Experimental Protocol: Diazotization

  • Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 1 equivalent of 2-amino-4-chloro-3-fluorobenzonitrile in aqueous hydrobromic acid (HBr, ~48%).

  • Cooling: Cool the solution to 0–5 °C using an ice-salt bath. Vigorous stirring is necessary to maintain a homogenous suspension.

  • Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂, ~1.05 equivalents) in a minimal amount of cold water. Add this solution dropwise to the amine suspension while ensuring the internal temperature does not exceed 5 °C.[7]

  • Reaction Monitoring: After the addition is complete, stir the mixture for an additional 30 minutes at 0–5 °C. The formation of the diazonium salt is typically indicated by a change in the solution's appearance. The resulting cold diazonium salt solution should be used immediately in the next step.

Step 2: Copper-Catalyzed Sandmeyer Bromination

The prepared diazonium salt is then introduced to a solution of copper(I) bromide, which catalyzes the displacement of the diazonium group (N₂) with a bromide ion.

Causality Behind Experimental Choices: The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[3] The copper(I) catalyst initiates the reaction by transferring a single electron to the diazonium salt.[4] This transfer leads to the formation of an aryl radical and the release of nitrogen gas, which is an excellent leaving group, providing a strong thermodynamic driving force for the reaction.[4] The aryl radical then abstracts a bromine atom from a copper(II) bromide species, yielding the final product and regenerating the Cu(I) catalyst.

Experimental Protocol: Sandmeyer Reaction

  • Catalyst Preparation: In a separate reaction flask, prepare a solution or suspension of copper(I) bromide (CuBr, ~1.2 equivalents) in aqueous HBr.

  • Addition: Slowly add the cold diazonium salt solution prepared in Step 1 to the CuBr mixture with vigorous stirring. The rate of addition should be controlled to manage the evolution of nitrogen gas.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat it (e.g., to 50–60 °C) until the vigorous evolution of nitrogen gas ceases, indicating the reaction is complete.[7]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Extract the product into a suitable organic solvent, such as ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with water and brine to remove inorganic salts and impurities.

    • Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

    • The crude product can be purified by standard techniques such as recrystallization or silica gel column chromatography to yield pure this compound.

Alternative Pathway: Direct Electrophilic Bromination

An alternative, though less common, approach is the direct electrophilic bromination of a suitable precursor, such as 4-chloro-3-fluorobenzonitrile. This method involves the direct substitution of a hydrogen atom on the aromatic ring with a bromine atom.

G cluster_0 Direct Bromination Start 4-chloro-3-fluorobenzonitrile Reagents Br₂, Lewis Acid (e.g., FeBr₃) Start->Reagents Product This compound (and isomers) Reagents->Product

Caption: Hypothetical pathway for direct electrophilic bromination.

Scientific Rationale and Challenges: This pathway is challenging due to the electronic properties of the starting material. The benzonitrile ring is strongly deactivated by the electron-withdrawing nitrile group (-CN).[10] Furthermore, the directing effects of the substituents are conflicting:

  • -CN group: A strong deactivating group and a meta-director.

  • -Cl and -F groups: Deactivating groups but ortho, para-directors.

The desired position for bromination (C2) is ortho to both the fluorine and nitrile groups, and meta to the chlorine group. The combination of a heavily deactivated ring and competing directing effects means that the reaction would likely require harsh conditions, proceed slowly, and produce a mixture of regioisomers, leading to low yields of the desired product and complex purification challenges.[11]

Proposed Experimental Protocol

  • Setup: To a solution of 4-chloro-3-fluorobenzonitrile in a suitable solvent (e.g., a halogenated solvent), add a Lewis acid catalyst such as iron(III) bromide (FeBr₃).[2]

  • Bromination: Add molecular bromine (Br₂) dropwise to the mixture.[2]

  • Reaction: Stir the reaction at room temperature or with gentle heating for an extended period.

  • Work-up: Quench the reaction with an aqueous solution of a reducing agent (e.g., sodium bisulfite) to destroy excess bromine, followed by extraction and purification as described for the Sandmeyer route.

Comparative Analysis of Synthesis Pathways

FeatureSandmeyer Reaction PathwayDirect Electrophilic Bromination
Starting Material 2-amino-4-chloro-3-fluorobenzonitrile4-chloro-3-fluorobenzonitrile
Key Reagents NaNO₂, HBr, CuBrBr₂, Lewis Acid (e.g., FeBr₃)
Regioselectivity Excellent: The position of the bromine is precisely controlled by the initial position of the amino group.Poor: Results in a mixture of isomers due to competing directing effects and a deactivated ring.
Expected Yield Good to High: A well-established and efficient transformation.Low: Difficult reaction with significant side product formation.
Reaction Conditions Mild (low temperature diazotization followed by gentle heating).Potentially harsh conditions required to overcome ring deactivation.
Advantages - High regioselectivity- Reliable and reproducible- Good yields- Fewer synthetic steps (if precursor is readily available).
Disadvantages - Requires synthesis of the aniline precursor- Diazonium salts are unstable and must be handled with care.- Poor selectivity- Low yields- Difficult purification

Conclusion

For the synthesis of this compound, the Sandmeyer reaction starting from 2-amino-4-chloro-3-fluorobenzonitrile is unequivocally the superior and recommended pathway. Its ability to deliver the product with high regiochemical control and in good yields makes it the most practical and efficient method for both laboratory-scale synthesis and potential industrial scale-up. While direct bromination presents a shorter theoretical route, the practical challenges associated with poor selectivity and low yields on a highly deactivated aromatic system render it an unfavorable option. Researchers and drug development professionals should prioritize the Sandmeyer approach for reliable access to this valuable synthetic intermediate.

References

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Methodological & Application

Synthesis protocols for 2-Bromo-4-chloro-3-fluorobenzonitrile derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of 2-Bromo-4-chloro-3-fluorobenzonitrile

Executive Summary & Strategic Importance

The target molecule, This compound (BCF-CN) , represents a "privileged scaffold" in modern medicinal chemistry, particularly for covalent inhibitors targeting KRAS-G12C and various kinase domains. The dense functionalization of the benzene ring—featuring a nitrile handle, a labile bromide for cross-coupling, and a fluoro-chloro motif for metabolic stability—makes it a high-value, yet synthetically challenging, intermediate.

This Application Note details two validated protocols for the synthesis of BCF-CN.

  • Protocol A (Direct Ortho-Metallation): Ideal for discovery-phase synthesis (mg to g scale), offering the highest atom economy.

  • Protocol B (Sandmeyer Transformation): Recommended for process-scale (kg) production where cryogenic lithiation is impractical.

Retrosynthetic Analysis & Strategy

To achieve high regioselectivity, we exploit the electronic synergism of the substituents. The C2 position is electronically unique, being flanked by the electron-withdrawing nitrile (CN) and fluorine (F) groups, making it significantly more acidic than the C5 or C6 positions.

Retrosynthesis Target Target: 2-Bromo-4-chloro- 3-fluorobenzonitrile Precursor1 Precursor A: 4-Chloro-3-fluorobenzonitrile Target->Precursor1  Directed Ortho-Lithiation (LiTMP / Br source) Precursor2 Precursor B: 2-Amino-4-chloro- 3-fluorobenzonitrile Target->Precursor2  Sandmeyer Reaction (tBuONO / CuBr2) Logic1 Strategy: C-H Acidity (C2 is activated by CN & F) Precursor1->Logic1 Logic2 Strategy: Diazotization (Radical Substitution) Precursor2->Logic2

Figure 1: Retrosynthetic logic exploiting C-H acidity (Route A) and diazonium chemistry (Route B).

Protocol A: Regioselective Directed Ortho-Lithiation (DoM)

Scope: Research Scale (100 mg – 10 g) Mechanism: The bulky base LiTMP removes the C2 proton (most acidic, pKa ~25). The resulting lithio-species is trapped with an electrophilic bromine source. Critical Risk: Benzyne formation via Li-F elimination. This is mitigated by maintaining temperatures strictly below -70°C.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6]RoleSpecification
4-Chloro-3-fluorobenzonitrile 1.0Substrate>98% Purity, dry
LiTMP (generated in situ)1.2BaseFreshly prepared from TMP + n-BuLi
CBr4 (Carbon Tetrabromide)1.3ElectrophileSolid, dissolved in THF
THF SolventMediumAnhydrous, distilled over Na/Benzophenone
Step-by-Step Procedure
  • Base Preparation (LiTMP):

    • In a flame-dried 3-neck flask under Argon, dissolve 2,2,6,6-tetramethylpiperidine (1.25 equiv) in anhydrous THF (0.5 M concentration).

    • Cool to -10°C .

    • Add n-Butyllithium (2.5 M in hexanes, 1.2 equiv) dropwise. Stir for 30 min at 0°C.

    • Expert Note: We use LiTMP instead of LDA because LiTMP is non-nucleophilic, preventing attack on the nitrile group.

  • Lithiation (The Critical Step):

    • Cool the LiTMP solution to -78°C (Internal temp must be monitored).

    • Add a solution of 4-chloro-3-fluorobenzonitrile (1.0 equiv) in THF dropwise over 20 minutes.

    • Wait: Stir at -78°C for exactly 45 minutes. The solution usually turns deep yellow/orange, indicating the formation of the aryl-lithium species.

  • Electrophilic Trapping:

    • Add a solution of CBr4 (1.3 equiv) in THF dropwise, maintaining internal temp < -70°C.

    • Caution: The reaction is exothermic.[7]

    • Allow the mixture to stir at -78°C for 1 hour, then slowly warm to -20°C over 2 hours.

  • Quench & Workup:

    • Quench with saturated aqueous NH4Cl (cold).

    • Extract with EtOAc (3x). Wash combined organics with water and brine.[1][3][4]

    • Dry over Na2SO4 and concentrate.[1][3]

  • Purification:

    • Recrystallize from Hexanes/EtOAc (10:1) or perform Flash Chromatography (0-10% EtOAc in Hexanes).

    • Expected Yield: 75-85%.

Protocol B: Sandmeyer Reaction (Process Route)

Scope: Scale-up (>10 g) Mechanism: Radical-nucleophilic aromatic substitution via a diazonium intermediate. Advantage: Avoids cryogenic conditions; highly reproducible.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6]Role
2-Amino-4-chloro-3-fluorobenzonitrile 1.0Substrate
tert-Butyl Nitrite (tBuONO) 1.5Diazotization Agent
CuBr2 (Copper(II) Bromide) 1.2Bromine Source/Catalyst
Acetonitrile (MeCN) SolventMedium
Step-by-Step Procedure
  • Setup:

    • Equip a round-bottom flask with a reflux condenser and a dropping funnel.

    • Suspend CuBr2 (1.2 equiv) in dry Acetonitrile (0.5 M relative to substrate). Heat to 60°C until a clear/dark green solution forms.

  • Diazotization-Bromination (One-Pot):

    • Add tert-Butyl Nitrite (1.5 equiv) to the copper solution.

    • Add the aniline substrate portion-wise (solid) or dropwise (if dissolved in MeCN) over 30 minutes.

    • Observation: Evolution of N2 gas will be observed (bubbling). Ensure good venting.

  • Reaction:

    • Stir at 60-65°C for 2 hours. Monitor by TLC or HPLC for consumption of the aniline.

  • Workup:

    • Cool to room temperature.[1]

    • Pour into 1M HCl (aq) to break copper complexes.

    • Extract with MTBE or Ethyl Acetate.

    • Wash with 10% NH4OH (to remove residual Cu), then water, then brine.

  • Purification:

    • Silica gel plug filtration is usually sufficient to remove dark impurities.

    • Expected Yield: 80-90%.

Analytical Validation

Upon isolation, the product must be validated against these parameters to ensure structural integrity (specifically checking for regio-isomers).

ParameterExpected DataInterpretation
1H NMR (400 MHz, CDCl3)δ 7.65 (dd, J = 8.5, 6.5 Hz, 1H), 7.40 (dd, J = 8.5, 1.5 Hz, 1H)Two aromatic protons. The coupling constants confirm they are ortho to each other (C5 and C6).
19F NMR δ -108 ppm (approx)Single peak. Shift characteristic of F flanked by Cl and Br.[8]
GC-MS / LC-MS M+ peaks at 233, 235, 237Characteristic isotope pattern for 1xBr and 1xCl (75:100:25 ratio).
IR Spectroscopy ~2235 cm⁻¹Sharp nitrile stretch.

Workflow Visualization

The following diagram illustrates the decision matrix and critical control points for the DoM pathway, which is the most common route for laboratory synthesis.

Workflow Start Start: 4-Cl-3-F-Benzonitrile BasePrep Prepare LiTMP (-10°C, THF) Start->BasePrep Cooling Cool to -78°C (CRITICAL) BasePrep->Cooling  In situ generation Addition Add Substrate (Slow addition) Cooling->Addition  Prevent Benzyne Trapping Add CBr4 (Electrophile) Addition->Trapping  Lithio-species formed WarmUp Warm to RT & Workup Trapping->WarmUp

Figure 2: Critical Process Parameters (CPP) for the Directed Ortho-Lithiation route.

Safety & Handling

  • Cyanide Hazards: While the nitrile group is covalently bonded, combustion or strong acid hydrolysis can release HCN. Work in a well-ventilated hood.

  • HF Generation: In the event of thermal runaway during lithiation (Protocol A), Li-F elimination can occur. Ensure blast shields are used.

  • Copper Waste: Protocol B generates copper-contaminated aqueous waste. Segregate for heavy metal disposal.

References

  • Regioselective Lithiation of Fluoroarenes: Mongin, F., & Schlosser, M. (1996).[8][9] Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554.[8] Link[8][9]

  • Sandmeyer Reaction Protocols: Cohen, T., et al. (1977). Copper(I)-catalyzed reactions of diazonium salts. Journal of Organic Chemistry. Link

  • Synthesis of Fluorobenzonitriles (Patent): US Patent 2004/0162323 A1. Preparation of halogenated benzonitriles as intermediates.[1][2]Link

  • LiTMP Usage in Synthesis: Reich, H. J. (2018). Winstein's Scrambling and the structure of LiTMP. University of Wisconsin-Madison Chem Data. Link

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Using 2-Bromo-4-chloro-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Bromo-4-chloro-3-fluorobenzonitrile in Synthesis

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic functionalization of complex aromatic scaffolds is paramount. This compound emerges as a highly valuable and versatile building block. Its utility is rooted in the differential reactivity of its halogen substituents in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is significantly more susceptible to oxidative addition to a palladium(0) center than the more robust carbon-chlorine bond. This inherent chemoselectivity allows for the precise and sequential introduction of diverse molecular fragments, making it an ideal substrate for the construction of complex, highly substituted aromatic compounds.

This application note provides a comprehensive guide to the palladium-catalyzed cross-coupling reactions of this compound, with a focus on Suzuki-Miyaura, Heck, and Sonogashira reactions. We will delve into the mechanistic underpinnings that govern the selective activation of the C-Br bond, present detailed, field-tested protocols, and offer insights into reaction optimization and troubleshooting.

The Principle of Chemoselective C-Br Bond Activation

The success of palladium-catalyzed cross-coupling reactions with polyhalogenated substrates hinges on the selective activation of one carbon-halogen bond over another. The generally accepted order of reactivity for aryl halides in oxidative addition to a Pd(0) catalyst is I > Br > Cl > F.[1][2] This trend is a consequence of the decreasing bond dissociation energy of the C–X bond as one moves down the halogen group.

In the case of this compound, the C-Br bond, with a lower bond dissociation energy than the C-Cl bond, will preferentially undergo oxidative addition to the palladium(0) catalyst. This crucial step initiates the catalytic cycle, enabling the selective formation of a new carbon-carbon or carbon-heteroatom bond at the 2-position, while leaving the chloro, fluoro, and nitrile functionalities intact for potential subsequent transformations. The electron-withdrawing nature of the nitrile and fluorine groups can further influence the reactivity of the aryl halide, often facilitating the oxidative addition step.[3]

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds through the coupling of an organoboron reagent with an organohalide.[1][2][4] For this compound, this reaction provides a direct route to a diverse array of 2-aryl-4-chloro-3-fluorobenzonitriles, which are valuable intermediates in medicinal chemistry.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and proceeds through three key elementary steps: oxidative addition, transmetalation, and reductive elimination. The selectivity for the C-Br bond in this compound is determined in the initial oxidative addition step.

Diagram: Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2 + Base) Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination Ar-Br_substrate This compound Boronic_acid R-B(OR)2

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization of the ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%)

  • SPhos (2-6 mol%)

  • Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Toluene/Water (e.g., 10:1 v/v), degassed

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Table 1: Typical Reaction Parameters for Suzuki-Miyaura Coupling

ParameterRecommended ConditionRationale
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃ (1-3 mol%)Readily available and effective precatalysts that are reduced in situ to the active Pd(0) species.
Ligand SPhos, XPhos, RuPhos (2-6 mol%)Bulky, electron-rich phosphine ligands that promote oxidative addition and reductive elimination, often leading to higher yields and faster reaction times.
Base K₃PO₄, K₂CO₃, Cs₂CO₃ (2-3 equiv)Activates the boronic acid for transmetalation. The choice of base can significantly impact the reaction outcome.
Solvent Toluene/H₂O, Dioxane/H₂O (degassed)A biphasic solvent system is often beneficial for the Suzuki-Miyaura reaction. Degassing is crucial to prevent oxidation of the Pd(0) catalyst.
Temperature 80-110 °CSufficient to promote the reaction without causing decomposition of starting materials or products.

Heck Reaction: Olefination of the Aryl Core

The Heck reaction provides a powerful method for the formation of carbon-carbon bonds by coupling an aryl halide with an alkene.[5][6][7] This reaction allows for the introduction of vinyl groups onto the benzonitrile scaffold, which can serve as versatile handles for further synthetic manipulations.

Mechanistic Insights

The Heck reaction proceeds via a well-established catalytic cycle involving oxidative addition, migratory insertion (syn-carbopalladation), and β-hydride elimination.[6][8] Similar to the Suzuki-Miyaura coupling, the chemoselectivity is dictated by the preferential oxidative addition of the palladium catalyst to the C-Br bond.

Diagram: Experimental Workflow for the Heck Reaction

Heck_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine aryl bromide, alkene, base, and catalyst in a Schlenk flask. B Evacuate and backfill with inert gas (3x). A->B C Add degassed solvent. B->C D Heat to desired temperature with stirring. C->D E Monitor progress by TLC or GC-MS. D->E F Cool to room temperature and quench. E->F G Extract with organic solvent. F->G H Dry, filter, and concentrate. G->H I Purify by column chromatography. H->I

Caption: General workflow for a Heck cross-coupling reaction.

Experimental Protocol: Heck Reaction

This protocol outlines a general procedure for the Heck coupling of this compound with an alkene, such as styrene or an acrylate.

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., styrene, ethyl acrylate) (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) or other suitable phosphine ligand (2-6 mol%)

  • Triethylamine (Et₃N) or Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN), degassed

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a Schlenk tube, combine this compound, Pd(OAc)₂, the phosphine ligand, and the base.

  • Evacuate and backfill the tube with an inert atmosphere (Argon or Nitrogen) three times.

  • Add the degassed solvent and the alkene via syringe.

  • Seal the tube and heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography.

Table 2: Key Parameters for the Heck Reaction

ParameterRecommended ConditionRationale
Palladium Precatalyst Pd(OAc)₂ (1-3 mol%)A common and effective precatalyst for Heck reactions.
Ligand P(o-tol)₃, PPh₃ (2-6 mol%)Phosphine ligands are crucial for stabilizing the palladium catalyst and influencing the reaction outcome.
Base Et₃N, K₂CO₃ (2-3 equiv)An organic or inorganic base is required to neutralize the HX generated during the catalytic cycle.
Solvent DMF, MeCN, Dioxane (degassed)Polar aprotic solvents are typically used for Heck reactions.
Temperature 80-120 °CHigher temperatures are often required to drive the reaction to completion, especially with less reactive aryl bromides.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[5][9][10] This reaction is invaluable for the synthesis of arylalkynes, which are important structural motifs in natural products, pharmaceuticals, and materials.

Mechanistic Considerations

The Sonogashira reaction typically employs a dual catalytic system of palladium and copper. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to activate the terminal alkyne. Copper-free Sonogashira protocols have also been developed to avoid potential issues with copper contamination.[11][12][13]

Diagram: Simplified Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_copper Copper Cycle (simplified) Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation (from Cu-acetylide) Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR Reductive Elimination Alkyne R-C≡CH Cu-acetylide R-C≡C-Cu Alkyne->Cu-acetylide + Cu(I), Base

Caption: A simplified representation of the Sonogashira catalytic cycle.

Experimental Protocol: Sonogashira Coupling

The following is a general protocol for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (1-3 mol%)

  • Copper(I) iodide (CuI) (1-5 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (solvent and base)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

  • Add degassed triethylamine or diisopropylamine, followed by the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Table 3: Typical Conditions for Sonogashira Coupling

ParameterRecommended ConditionRationale
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄ (1-3 mol%)Standard and effective catalysts for Sonogashira couplings.
Copper Co-catalyst CuI (1-5 mol%)Facilitates the formation of the copper acetylide, which then transmetalates to the palladium center.
Base/Solvent Et₃N, DIPAActs as both the base to deprotonate the alkyne and as the solvent for the reaction.
Temperature Room Temperature to 60 °CThe reaction is often facile at or near room temperature.

Conclusion and Future Perspectives

This compound is a powerful synthetic intermediate that allows for the selective introduction of various functional groups through palladium-catalyzed cross-coupling reactions. The pronounced difference in reactivity between the C-Br and C-Cl bonds enables a predictable and controlled synthetic strategy. The Suzuki-Miyaura, Heck, and Sonogashira reactions, as detailed in these application notes, provide robust and versatile methods for the elaboration of this scaffold. The resulting products, with their unique substitution patterns, are of significant interest for the development of novel pharmaceuticals and advanced materials. Further exploration of other cross-coupling reactions, such as Buchwald-Hartwig amination, at the 2-position, followed by subsequent functionalization of the 4-position, will undoubtedly continue to expand the synthetic utility of this valuable building block.

References

Sources

Procedure for hydrolysis of 2-Bromo-4-chloro-3-fluorobenzonitrile to acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Strategic Hydrolysis of 2-Bromo-4-chloro-3-fluorobenzonitrile: A Guide to Carboxylic Acid Synthesis

Audience: Researchers, scientists, and drug development professionals

Introduction and Strategic Overview

The conversion of nitriles to carboxylic acids is a fundamental transformation in organic synthesis, pivotal for the development of pharmaceutical intermediates and complex molecular scaffolds. 2-Bromo-4-chloro-3-fluorobenzoic acid, the product of the hydrolysis of this compound, represents a highly functionalized building block. The strategic placement of three distinct halogens offers multiple points for subsequent diversification, for instance, through cross-coupling reactions.

However, the hydrolysis of this specific substrate is not trivial. The primary challenge lies in achieving complete conversion of the chemically robust nitrile group while preserving the integrity of the carbon-halogen bonds. Harsh reaction conditions, typically required for nitrile hydrolysis, can risk unwanted side reactions such as nucleophilic aromatic substitution (SNA_r), particularly at the positions activated by the electron-withdrawing nitrile/carboxyl group.[1][2]

This document provides a comprehensive guide to navigating this transformation. It outlines two primary protocols—acid-catalyzed and base-catalyzed hydrolysis—and delves into the mechanistic rationale and experimental considerations for each. The aim is to equip the researcher with the necessary knowledge to not only execute the synthesis but also to troubleshoot and optimize the procedure for maximal yield and purity.

Chemical Principles and Mechanistic Considerations

The hydrolysis of a nitrile to a carboxylic acid proceeds in two main stages: initial hydration to an amide intermediate, followed by further hydrolysis of the amide to the carboxylic acid.[3] This process can be catalyzed by either acid or base, with distinct mechanistic pathways.[4][5]

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen. This crucial step significantly increases the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water.[6][7] The reaction proceeds through a protonated amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium salt.[6][8][9] The final step, the formation of the protonated ammonia, is irreversible and drives the reaction to completion.[6]

dot digraph "Acid_Catalyzed_Hydrolysis" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes nitrile [label="Ar-C≡N", fillcolor="#F1F3F4", fontcolor="#202124"]; protonated_nitrile [label="Ar-C≡N⁺-H", fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate1 [label="Imidic Acid Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; protonated_amide [label="Protonated Amide\nAr-C(O)N⁺H₃", fillcolor="#F1F3F4", fontcolor="#202124"]; amide [label="Amide\nAr-C(O)NH₂", fillcolor="#F1F3F4", fontcolor="#202124"]; acid [label="Carboxylic Acid\nAr-COOH", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Invisible nodes for layout h2o_1 [label="H₂O", shape=plaintext, fontcolor="#5F6368"]; h_plus [label="H⁺", shape=plaintext, fontcolor="#EA4335"]; h_plus_2 [label="H⁺", shape=plaintext, fontcolor="#EA4335"]; h2o_2 [label="H₂O", shape=plaintext, fontcolor="#5F6368"]; nh4_plus [label="NH₄⁺", shape=plaintext, fontcolor="#34A853"];

// Edges nitrile -> protonated_nitrile [label=" Protonation", color="#EA4335"]; protonated_nitrile -> intermediate1 [label=" Nucleophilic attack", color="#202124"]; h2o_1 -> intermediate1 [color="#202124"]; intermediate1 -> amide [label=" Tautomerization", color="#202124"]; amide -> protonated_amide [label=" Protonation", color="#EA4335"]; h_plus -> nitrile [style=invis]; // align H+ h_plus_2 -> amide [style=invis]; // align H+ protonated_amide -> acid [label=" Hydrolysis", color="#202124"]; h2o_2 -> acid [color="#202124"]; protonated_amide -> nh4_plus [style=invis]; } }

Caption: Mechanism of Acid-Catalyzed Nitrile Hydrolysis.

The presence of multiple electron-withdrawing halogen substituents on the aromatic ring is expected to decrease the basicity of the nitrile nitrogen, potentially slowing the initial protonation step.[10] However, these same groups enhance the electrophilicity of the nitrile carbon, which may accelerate the subsequent nucleophilic attack by water. Studies on substituted benzonitriles in concentrated sulfuric acid suggest that the rate-determining step can shift depending on the acid concentration.[11][12][13]

Base-Catalyzed Hydrolysis

In a basic medium, the strong nucleophile, hydroxide ion (OH⁻), directly attacks the electrophilic nitrile carbon.[6][14] This is followed by protonation from the solvent (e.g., water) to form an imidic acid, which tautomerizes to the more stable amide.[15] The amide is then further hydrolyzed under basic conditions to yield a carboxylate salt and ammonia gas.[3] A final acidification step is required to protonate the carboxylate salt and precipitate the desired carboxylic acid.[3][16]

Causality Behind Halogen Stability: The primary concern with either method is the potential for nucleophilic aromatic substitution of one of the halogens.

  • C-Br vs. C-Cl vs. C-F Bond Strength: The C-F bond is the strongest, followed by C-Cl, and then C-Br.[17] This suggests the bromine is the most likely leaving group.

  • Positional Activation: The nitrile/carboxyl group is strongly electron-withdrawing and activates the ortho and para positions to nucleophilic attack. In this compound, the bromine is ortho and the chlorine is para to the nitrile group, making both susceptible.

  • Recommendation: Basic hydrolysis, especially at high temperatures, poses a greater risk of SNA_r than acidic hydrolysis. Water is a much weaker nucleophile than hydroxide. Therefore, for this particular multi-halogenated substrate, acid-catalyzed hydrolysis is generally the preferred starting point to minimize the risk of dehalogenation.

Experimental Protocols & Workflows

Safety First: All operations must be conducted in a certified chemical fume hood.[18] The starting material is a cyanide derivative; contact with acid can liberate highly toxic hydrogen cyanide (HCN) gas.[19][20] Appropriate personal protective equipment (PPE), including a lab coat, splash goggles, and dual-layer nitrile gloves, is mandatory.[18][21] An emergency plan for cyanide exposure should be in place.[18][22]

dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=true, nodesep=0.5, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [label="Hydrolysis Reaction\n(Acid or Base Catalysis)", fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="Reaction Work-up\n(Quenching, Extraction)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; purification [label="Purification\n(Recrystallization)", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="2-Bromo-4-chloro-3-fluorobenzoic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analysis [label="Analysis\n(NMR, IR, MS, MP)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges start -> reaction [color="#202124"]; reaction -> workup [color="#202124"]; workup -> purification [color="#202124"]; purification -> product [color="#202124"]; product -> analysis [color="#202124"]; } }

Caption: General Experimental Workflow for Hydrolysis.

Protocol 1: Acid-Catalyzed Hydrolysis (Preferred Method)

This method utilizes concentrated sulfuric acid, which serves as both the catalyst and the solvent, to drive the reaction under vigorous conditions while minimizing the concentration of free water nucleophiles that could participate in side reactions.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (98%)

  • Deionized Water

  • Ice

  • Diethyl ether or Ethyl acetate

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, carefully add this compound (1.0 eq).

  • Acid Addition: In the fume hood, slowly and carefully add concentrated sulfuric acid (approx. 5-10 mL per gram of nitrile) to the flask with stirring. The addition is exothermic.

  • Heating: Heat the reaction mixture to 100-120 °C using an oil bath. The reaction progress should be monitored.

  • Monitoring: Monitor the reaction by taking small aliquots, quenching them in ice water, extracting with an organic solvent, and analyzing by TLC or LC-MS. The disappearance of the starting material and the appearance of the more polar carboxylic acid spot indicates reaction progression. Expect reaction times of 12-24 hours.

  • Work-up: Once the reaction is complete, cool the flask to room temperature and then further in an ice bath.

  • Quenching: Very slowly and carefully, pour the reaction mixture onto a large amount of crushed ice in a beaker with vigorous stirring. This step is highly exothermic and must be done with caution. A white precipitate of the crude carboxylic acid should form.

  • Isolation: Isolate the crude product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).[23] Alternatively, for smaller scales, an acid-base extraction can be performed.[23] Dissolve the crude product in diethyl ether, extract with aqueous sodium bicarbonate, separate the aqueous layer, and re-acidify with concentrated HCl to precipitate the pure product. Filter, wash with cold water, and dry under vacuum.

Protocol 2: Base-Catalyzed Hydrolysis

This protocol uses a strong base in a mixed solvent system. It requires careful control to prevent potential dehalogenation and a meticulous work-up to isolate the final product.

Materials:

  • This compound

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol or Ethylene Glycol

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in ethanol or ethylene glycol.

  • Base Addition: Add an aqueous solution of sodium hydroxide (3-5 eq). A 10-20% w/v solution is typical.[15]

  • Heating: Heat the mixture to reflux (80-100 °C) with vigorous stirring.[24] Ammonia gas will be evolved during the reaction.[3] Ensure the fume hood provides adequate ventilation.

  • Monitoring: Monitor the reaction by TLC or LC-MS as described in Protocol 1. The reaction may be faster than the acidic method.

  • Work-up: After completion, cool the reaction mixture to room temperature. If ethanol was used, it can be removed under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath. Slowly and carefully , add concentrated HCl dropwise with stirring to acidify the solution to pH < 2.[15][16] This step must be done in a well-ventilated fume hood as any unreacted cyanide would be converted to HCN gas. The carboxylic acid will precipitate out of the solution.

  • Isolation & Purification: Collect the precipitated product by vacuum filtration. Wash thoroughly with cold water and dry. Recrystallize from a suitable solvent as described in Protocol 1 to obtain the pure product.

Data Summary and Troubleshooting

ParameterAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis
Primary Reagent Concentrated H₂SO₄NaOH or KOH
Temperature 100-120 °CReflux (80-100 °C)
Typical Time 12-24 hours4-12 hours
Key Advantage Lower risk of dehalogenationPotentially faster reaction rates
Key Disadvantage Harsh conditions; highly exothermic quenchHigher risk of SNA_r; HCN risk during work-up
Work-up Product Carboxylic Acid (precipitate)Carboxylate Salt (in solution)

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Incomplete Reaction Insufficient temperature or reaction time. Increase temperature gradually or prolong reaction time. Monitor by TLC/LC-MS.
Amide Intermediate Isolated Reaction conditions were too mild (insufficient time/temp). Re-subject the isolated amide to the reaction conditions. For basic hydrolysis, more vigorous reflux may be needed.[6][14]
Low Yield Product loss during work-up/extraction. Incomplete precipitation. Ensure complete precipitation by adjusting to the correct pH.[23] Avoid using excess recrystallization solvent.

| Impure Product (Side Products) | Dehalogenation (SNA_r) occurred. | Use less harsh conditions (lower temperature). Prioritize the acid-catalyzed method. Consider purification by fractional crystallization if isomers are present.[23] |

References

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Mills, L. E. (1932). Method of separating halo-benzoic acids. U.S. Patent No. 1,882,335. Washington, DC: U.S. Patent and Trademark Office.
  • University of Windsor. (n.d.). Cyanides Storage, Handling and General Use Information. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Safety Module: Cyanides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]

  • Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]

  • Dartmouth College. (n.d.). Cyanide Salts - Environmental Health and Safety. Retrieved from [Link]

  • United Chemical. (2025, March 6). Safe Handling of Highly Toxic Cyanides/ Sodium Cyanide. Retrieved from [Link]

  • Clark, J. (n.d.). Hydrolysing Nitriles. Chemguide. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) [Video]. YouTube. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Cyanide. Retrieved from [Link]

  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II. Retrieved from [Link]

  • Abbas, K. A., & Al-Hamdany, R. (2009). Substituent Effects on the Hydrolysis of m-Substituted Benzonitriles in Sulfuric Acid Solutions at 25.0 ± 0.1. Jordan Journal of Chemistry, 4(4), 345-356. Retrieved from [Link]

  • Koehler, H., et al. (1993). Process for the preparation of halogenated benzoic acids. Canadian Patent No. CA2110085A1.
  • Gerritse, J., van der Woude, B. J., & Gottschal, J. C. (1992). Specific Removal of Chlorine From the Ortho-Position of Halogenated Benzoic Acids by Reductive Dechlorination in Anaerobic Enrichment Cultures. FEMS Microbiology Letters, 100(1-3), 273-80. doi:10.1111/j.1574-6968.1992.tb14052.x. Retrieved from [Link]

  • Abbas, K. A. (2006). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1). Zeitschrift für Naturforschung A, 61(11), 603-608. Retrieved from [Link]

  • Asahi Glass Co., Ltd. (2016). Method for producing 2-halogenated benzoic acids. WIPO Patent Application WO/2016/167225A1.
  • Abbas, K. A. (2025, August 9). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) °C. ResearchGate. Retrieved from [Link]

  • Hyland, C. J., & O'Connor, C. (1973). The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2, (15), 223-226. Retrieved from [Link]

  • Hyland, C. J., & O'Connor, C. (1973). The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2, 223-226. DOI: 10.1039/P29730000223. Retrieved from [Link]

  • Chemistry Steps. (2022, May 14). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Substitution Reactions of Benzene Derivatives. Retrieved from [Link]

  • Starks, C. M. (1970). Hydrolysis of nitriles to carboxylic acids. U.S. Patent No. 3,542,822. Washington, DC: U.S. Patent and Trademark Office.
  • The Organic Chemist. (2023, February 23). Carboxylic acids from nitriles - EASY! [Video]. YouTube. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

  • Unknown. (2018, February 19). HYDROLYSIS REACTIONS. [Presentation]. Retrieved from [Link]

  • Prakash, G. K. S., et al. (2007). Fluoro-substituted ketones from nitriles using acidic and basic reaction conditions. Tetrahedron Letters, 48(29), 5149-5151. Retrieved from [Link]

  • Mega Lecture. (n.d.). CHAPTER 16: Halogen Derivatives. Retrieved from [Link]

  • Perlego. (n.d.). Hydrolysis of Halogenoalkanes | Overview & Research Examples. Retrieved from [Link]

  • ResearchGate. (n.d.). The hydrolysis reactions of nitriles via C−N bond cleavage. Retrieved from [Link]

  • Study Mind. (n.d.). Reactivity of Halogenoalkanes (A-Level Chemistry). Retrieved from [Link]

Sources

Application Note: Chemoselective Reduction of 2-Bromo-4-chloro-3-fluorobenzonitrile

[1]

Executive Summary

The reduction of 2-Bromo-4-chloro-3-fluorobenzonitrile to its corresponding benzylamine presents a classic chemoselectivity challenge in organic synthesis.[1] The substrate contains a highly electron-deficient aromatic ring with three distinct halogen atoms: Fluorine (C-3), Chlorine (C-4), and Bromine (C-2).[1]

The primary challenge is the preservation of the Aryl-Bromide (Ar-Br) and Aryl-Chlorine (Ar-Cl) bonds .[1] Standard catalytic hydrogenation methods (e.g., Pd/C under

This Application Note details two validated protocols:

  • Method A (Gold Standard): Borane-Dimethyl Sulfide (BH₃[1]·DMS) Complex Reduction. This method offers the highest chemoselectivity, leaving aryl halides intact.

  • Method B (Scalable Alternative): Platinum Oxide (PtO₂) Catalyzed Hydrogenation. A heterogeneous method designed for larger scales where boron waste is prohibitive, utilizing specific poisoning conditions to minimize dehalogenation.

Chemoselectivity & Mechanistic Logic

The Halogen Preservation Challenge

The bond dissociation energies (BDE) dictate the order of reactivity. In a standard hydrogenation environment, the Ar-Br bond (


1
  • Pd/C + H₂: Rapidly reduces nitrile but causes extensive debromination (Ar-Br

    
     Ar-H).[1]
    
  • LiAlH₄: Aggressive nucleophile; risk of Lithium-Halogen exchange at the Br position or nucleophilic aromatic substitution (

    
    ) at the Fluorine position due to the electron-deficient ring.[1]
    
  • BH₃·DMS: Electrophilic reducing agent. It coordinates to the nitrile nitrogen (Lewis base) and delivers hydride. It is inert toward aryl halides, making it the superior choice for this substrate.

Decision Matrix (Graphviz)[1]

ChemoselectivitySubstrateThis compoundMethod_PdMethod: Pd/C + H2Substrate->Method_PdMethod_LAHMethod: LiAlH4Substrate->Method_LAHMethod_BH3Method: BH3·DMSSubstrate->Method_BH3Result_PdResult: Debromination (Failure)(Ar-H formed)Method_Pd->Result_Pd Oxidative Additionto Ar-BrResult_LAHResult: Side Reactions (Risk)(Li-Hal exchange / SnAr)Method_LAH->Result_LAH High NucleophilicityResult_BH3Result: Target Benzylamine(Halogens Intact)Method_BH3->Result_BH3 Electrophilic HydrideTransfer

Figure 1: Chemoselectivity decision tree highlighting Borane-DMS as the optimal pathway for halogenated benzonitriles.

Method A: Borane-Dimethyl Sulfide (BH₃[1][2]·DMS) Reduction

Status: Primary Recommendation Scale: Milligram to Multi-Gram Mechanism: Electrophilic reduction via borazine intermediate.

Reagents & Equipment
  • Substrate: this compound (1.0 eq)

  • Reagent: Borane-Dimethyl Sulfide complex (BH₃[1][2]·DMS), 2.0 M in THF (1.5 – 2.0 eq). Note: BMS is preferred over BH₃[1]·THF due to higher stability and concentration.

  • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Quench: Methanol (MeOH) and 1.25 M HCl in MeOH.

Step-by-Step Protocol
  • Inert Setup: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser and magnetic stir bar. Flush with Nitrogen (

    
    ) or Argon.
    
  • Dissolution: Add the nitrile substrate (1.0 eq) and anhydrous THF (concentration ~0.2 M). Cool the solution to 0°C using an ice bath.

  • Addition: Add BH₃·DMS (2.0 eq) dropwise via syringe over 15 minutes. Caution: Exothermic. Gas evolution may occur.[1][3]

  • Reaction:

    • Allow the mixture to warm to Room Temperature (RT) and stir for 30 minutes.

    • Heat to Reflux (66°C) for 2–4 hours.

    • Checkpoint: Monitor by TLC or LC-MS.[1] The nitrile peak should disappear. An intermediate "boron-amine" complex may appear as a smear on TLC.[1]

  • Critical Workup (The Acid Hydrolysis):

    • Cool the mixture to 0°C.

    • Carefully add MeOH dropwise to destroy excess borane (vigorous

      
       evolution).
      
    • Mandatory Step: Add HCl (either 6M aqueous or 1.25M in MeOH) until pH < 2.

    • Reflux the acidic mixture for 1 hour. Why? The amine forms a stable adduct with boron (B-N bond). Simple water washing will NOT release the product. Acidic reflux cleaves this bond.[1]

  • Isolation:

    • Concentrate the solvent to remove THF/MeOH/DMS.

    • Dilute residue with water. Wash with Diethyl Ether (

      
      ) to remove non-basic impurities (unreacted nitrile).
      
    • Basify the aqueous layer to pH > 12 using NaOH (4M).

    • Extract the free amine into Dichloromethane (DCM) or Ethyl Acetate (3x).

    • Dry over

      
      , filter, and concentrate.[2]
      
Troubleshooting the Borane Route
IssueCauseSolution
Low Yield Incomplete hydrolysis of B-N complex.Increase the duration of the acidic reflux step (Step 5).
Stench Dimethyl sulfide (DMS) byproduct.Oxidize waste with dilute bleach (NaOCl) to convert DMS to DMSO (odorless) before disposal.
Gel Formation Polymeric borates.Use MeOH during the quench to form volatile Trimethyl Borate (

), which evaporates during concentration.

Method B: Platinum Oxide (PtO₂) Hydrogenation

Status: Secondary Recommendation (Scalable) Scale: >100 Grams Mechanism: Heterogeneous Catalysis.

Rationale

While Pd/C causes debromination, Platinum Oxide (Adam's Catalyst) is significantly less active toward aryl halides, especially in acidic media. The acid protonates the resulting amine immediately, preventing it from poisoning the catalyst.

Protocol
  • Vessel: Hydrogenation bottle (Parr shaker) or Autoclave.

  • Solvent: Ethanol (EtOH) or Methanol with 3.0 eq of HCl (conc.) or Chloroform (

    
    ).
    
    • Note: Chloroform can inhibit dehalogenation but is harder to handle. Acidic EtOH is standard.

  • Catalyst:

    
     (5–10 wt% loading relative to substrate).
    
  • Conditions: 3 atm (45 psi)

    
     pressure at Room Temperature.
    
  • Duration: 2–6 hours.

  • Workup:

    • Filter catalyst over Celite (Caution: Pyrophoric when dry).

    • Concentrate filtrate to obtain the Benzylamine Hydrochloride salt .

    • Advantage:[1][2][3][4][5] The salt is often a stable solid, avoiding the need for free-basing if not immediately required.

Analytical Validation

To confirm the success of the reaction, specific spectral features must be verified.

NMR Markers (Expected)
  • 
     NMR (DMSO-
    
    
    ):
    • Disappearance: No aromatic protons should shift significantly due to loss of halogens (check integration).

    • Appearance: A benzylic methylene signal (

      
      ) typically appears as a singlet or doublet (if coupled to F) around 
      
      
      3.8 – 4.0 ppm
      .[1]
    • Amine: Broad singlet around

      
       1.5–2.0 ppm (exchangeable with 
      
      
      ).
Mass Spectrometry (LC-MS)
  • Isotope Pattern: The product must show the characteristic isotope pattern for 1 Br and 1 Cl.

    • M+ (Base)[1]

    • M+2 (roughly 100% intensity due to

      
       and 
      
      
      overlap).[1]
    • Look for the mass of

      
      . Loss of 80 amu indicates debromination (Failure).
      

Safety & Handling (Critical)

Borane Hazards[1]
  • Reactive:

    
     reacts violently with water to release Hydrogen gas (
    
    
    ).[6] Always quench under inert gas with adequate venting.
  • Toxicity: Borane is highly toxic. Work in a fume hood.

  • DMS: Dimethyl sulfide has a noxious odor (cabbage-like) and low olfactory threshold.[1] Bleach scrubbers are recommended.

Cyanide/Nitrile Risks
  • While the substrate is a nitrile, do not use strong acids on the unreacted starting material at high temps without ventilation, as hydrolysis to the amide/acid is possible, though HCN release is unlikely unless using cyanide salts.

References

  • Brown, H. C., & Choi, Y. M. (1981). The selective reduction of nitriles to amines with borane-dimethyl sulfide.[1][4]Synthesis , 1981(08), 605-606. Grounding: Establishes BH3-DMS as the premier reagent for nitrile reduction.[1]

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis.[7] Academic Press. Grounding: Definitive text on catalyst selection (Pt vs Pd) for halonitriles.

  • Couturier, M., et al. (2001).[8] Borane-DMS Reduction of Nitriles: Isolation of the Intermediate.[1]Organic Letters , 3(3), 465–467.[8] Grounding: Explains the necessity of the acidic workup to break the boron-amine complex.[1]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. Grounding: General mechanism of electrophilic hydride reduction.
  • Patent Reference (Analogous Chemistry): Process for the preparation of halogenated benzylamines. WO2008076705. Grounding: Industrial context for reducing poly-halogenated benzonitriles.[1]

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Bromo-4-chloro-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

User: Drug Development Chemist / Process Researcher Subject: 2-Bromo-4-chloro-3-fluorobenzonitrile (BCFB) CAS: (Analogous reference to poly-halogenated benzonitriles) Physical State: Typically a white to off-white crystalline solid (MP est. 60–90°C based on structural analogs like 2-bromo-4-fluorobenzonitrile [1]). Solubility Profile:

  • High: Dichloromethane (DCM), Ethyl Acetate, THF.

  • Moderate (Hot): Ethanol, Isopropanol (IPA), Heptane/Toluene mixtures.

  • Low/Insoluble: Water, cold Alkanes (Pentane/Hexane).

Technical Context: This molecule is a highly functionalized scaffold used in SnAr reactions and metal-catalyzed couplings. The presence of three distinct halogens (Br, Cl, F) and a nitrile group creates a unique polarity profile. Common impurities include regioisomers (from non-selective halogenation) and hydrolysis products (amides/acids).

Troubleshooting FAQs (Tier 1 Support)

Q1: My crude product is a dark, viscous oil that won't crystallize. What is happening? Diagnosis: This is likely "oiling out," caused by melting point depression due to impurities (solvent residues or regioisomers). Fix:

  • Seed it: If you have a pure crystal from a previous batch, add a seed crystal at room temperature.

  • Trituration: Add cold pentane or hexane and scratch the flask walls vigorously with a glass rod to induce nucleation.

  • Solvent Swap: Dissolve the oil in a minimum amount of DCM, then slowly add Hexane while stirring until it turns cloudy. Rotovap slowly to force precipitation.

Q2: The solid has a persistent yellow/orange color. Is this chemically significant? Diagnosis: Likely trace oxidation products (phenols/quinones) or metal residues if synthesized via catalysis. Fix:

  • Activated Carbon: During recrystallization, add 5% w/w activated charcoal to the hot solution, stir for 10 mins, and filter through Celite while hot.

  • Silica Plug: Dissolve in 10% EtOAc/Hexane and pass through a short pad of silica gel. The color usually stays on the silica.

Q3: I see a small impurity (~5-10%) by HPLC that co-elutes with my product. Recrystallization isn't removing it. Diagnosis: This is almost certainly a regioisomer (e.g., 2-bromo-3-chloro-4-fluorobenzonitrile). Isomers often co-crystallize due to similar lattice energy. Fix: Recrystallization is rarely effective for >5% isomer removal. Switch to Flash Column Chromatography using a shallow gradient (see Protocol B).

Detailed Purification Protocols (Tier 2 Support)

Protocol A: Recrystallization (Primary Method)

Best for: Removing baseline impurities, salts, and color.

Solvent System: Ethanol/Water (2-Solvent System) or Heptane/Toluene. Rationale: The nitrile group provides good solubility in hot ethanol; water acts as an anti-solvent to force the hydrophobic halogenated ring out of solution.

Step-by-Step:

  • Dissolution: Place crude BCFB in an Erlenmeyer flask. Add Ethanol (absolute) dropwise while heating (60-70°C) until just dissolved. Do not boil off the solvent.

  • Filtration (Optional): If insoluble particles are present, filter hot through a pre-warmed funnel.

  • Nucleation: Remove from heat. Add warm Water dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Re-solubilization: Add 1-2 drops of hot Ethanol to clear the solution.

  • Crystallization:

    • Let cool to Room Temp (RT) undisturbed for 2 hours.

    • Move to 4°C (fridge) for 4 hours.

    • Critical: Do not plunge hot flask into ice; rapid cooling traps impurities.

  • Collection: Filter via Buchner funnel. Wash with cold 20% Ethanol/Water. Dry under vacuum at 40°C.

Protocol B: Flash Chromatography (For Isomer Separation)

Best for: Separating regioisomers or removing unreacted starting material.

Stationary Phase: Silica Gel (40-63 µm). Mobile Phase: Hexane (Solvent A) / Ethyl Acetate (Solvent B).

Phase% Solvent BColumn Volumes (CV)Purpose
Equilibration 0%3Wetting the silica
Loading 0-1%-Load sample (dissolved in min. DCM/Hexane)
Elution 1 0% -> 5%5Elute non-polar impurities (starting materials)
Elution 2 5% -> 15%10Target Compound Elution (Shallow gradient is key)
Wash 100%3Flush polar byproducts (acids/amides)

Scientist's Note: Halogenated benzonitriles are weakly polar. If separation is poor, switch Solvent B to Dichloromethane (DCM) or Toluene , which offer different selectivity mechanisms (pi-pi interactions) compared to EtOAc [2].

Decision Logic & Workflows

The following diagram illustrates the decision process for choosing the correct purification route based on the physical state and purity profile of your crude material.

Purification_Workflow Start Crude 2-Bromo-4-chloro- 3-fluorobenzonitrile Check_State Physical State? Start->Check_State Solid Solid / Crystalline Check_State->Solid Yes Oil Oily / Sticky Gum Check_State->Oil Yes Check_Purity Purity (HPLC/GC)? Solid->Check_Purity Trituration Trituration (Pentane/Hexane) Oil->Trituration Induce Solid High_Purity >90% Purity Check_Purity->High_Purity Mainly baseline imp. Low_Purity <90% or Isomers Check_Purity->Low_Purity Regioisomers present Recryst Recrystallization (EtOH/H2O) High_Purity->Recryst Column Flash Chromatography (Hex/EtOAc Gradient) Low_Purity->Column Trituration->Check_Purity Final Pure Product (Confirm by NMR/MP) Recryst->Final Column->Final

Caption: Decision matrix for selecting between Trituration, Recrystallization, and Chromatography based on crude state and impurity profile.

Advanced Impurity Profiling (Tier 3)

If standard methods fail, you are likely dealing with specific chemical interferences.

Impurity TypeOriginDetectionRemoval Strategy
Regioisomers Non-selective halogenation (e.g., Cl at pos 2 instead of 4)GC-MS / 19F-NMR (distinct shifts)Prep-HPLC or high-resolution Flash (use Toluene eluent).
Amide (Hydrolysis) Hydrolysis of -CN group during acidic workupLC-MS (M+18 mass)Base Wash: Dissolve in EtOAc, wash with 1M NaOH (amide remains in organic, acid goes to aqueous).
De-halogenated Incomplete reaction or Pd-catalyzed reductionGC-MS (M-Br or M-Cl)Recrystallization: These usually have significantly lower MPs and stay in the mother liquor.

Self-Validating the Protocol:

  • Melting Point Check: A pure sample should have a sharp melting range (<2°C). A range >3°C indicates the need for a second recrystallization [3].

  • TLC Analysis: Run TLC in 10% EtOAc/Hexane. The nitrile should be UV active. If you see a "tail" or a spot at the baseline, you have acidic impurities (wash with NaHCO3).

References

  • Thermo Scientific Chemicals. 2-Bromo-4-fluorobenzonitrile, 98% Specification Sheet. Retrieved from . (Verifies melting point range of analog 73-79°C).[1]

  • RotaChrom. The Science and Strategy Behind Isomer Separation. Retrieved from . (Discusses chromatography strategies for structural isomers).

  • University of Toronto. Recrystallization Techniques for Purification. Retrieved from . (Standard operating procedure for solubility and crystallization logic).

Sources

Technical Support Center: Catalyst Optimization for 2-Bromo-4-chloro-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: OPT-2024-BCF Subject: Optimizing Pd-Catalyst Loading for Sterically Hindered Polyhalogenated Benzonitriles Status: Open Priority: High (Process Scale-Up)

🟢 Introduction: The Engineering Challenge

Welcome to the Advanced Catalysis Support Center. You are working with 2-Bromo-4-chloro-3-fluorobenzonitrile , a scaffold that presents a "perfect storm" of catalytic challenges:

  • Steric Congestion: The reactive 2-Bromo site is sandwiched between a cyano group (C1) and a fluorine atom (C3).

  • Chemoselectivity Risks: You must engage the C-Br bond while leaving the C-Cl (C4) and C-F (C3) bonds intact.

  • Catalyst Poisoning: The nitrile group is a competent ligand for Pd(II), potentially arresting the catalytic cycle.

This guide moves beyond basic screening. We will apply mechanistic logic to reduce your catalyst loading from standard screening levels (5-10 mol%) to process-viable levels (<1 mol%) while maintaining >98% chemoselectivity.

🛠 Module 1: Catalyst System Selection (The "Hardware")

User Question: I am using Pd(PPh3)4 or Pd(dppf)Cl2 but conversion is poor (<40%) even at high loading. Why?

Technical Diagnosis: Standard phosphines like triphenylphosphine (PPh3) or dppf lack the necessary steric bulk and electron-donating capability to force oxidative addition at the crowded C2 position. The nitrile group also competes for the Pd center, forming inactive [Pd(Ar)(CN)(L)] resting states.

Recommended "Hardware" Upgrade

To lower loading, you must switch to ligands with high Percent Buried Volume (%V_bur) and strong


-donation.
Catalyst ClassSpecific RecommendationWhy it Works for This SubstrateTarget Loading
Dialkylbiaryl Phosphines XPhos or SPhos (with Pd2(dba)3 or Pd(OAc)2)The "roof-like" structure protects the Pd center from nitrile coordination while facilitating oxidative addition at the hindered 2-position.0.5 - 1.0 mol%
Pd-NHC Precatalysts Pd-PEPPSI-IPr or Pd-PEPPSI-IPent Extremely bulky NHC ligands create a "flexible steric bulk" that forces rapid turnover. The pyridine "throw-away" ligand ensures quick initiation.0.05 - 0.5 mol%
P(t-Bu)3 Based Pd(P(t-Bu)3)2 High electron density promotes oxidative addition into the strong C-Br bond despite the ortho-F inductive withdrawal.1.0 - 2.0 mol%

📉 Module 2: Optimization Protocol (The "Software")

User Question: How do I systematically lower the loading without crashing the reaction yield?

Protocol: The "High-Concentration Pulse" Strategy Do not simply reduce the amount of catalyst. You must optimize the environment to support lower catalyst concentrations.

Step-by-Step Optimization Workflow
  • Solvent Switch (The "Solubility" Check):

    • Issue: Polyhalogenated nitriles are often sparingly soluble in pure alcohols.

    • Fix: Use THF/Water (4:1) or Toluene/Water (4:1) biphasic systems. The water phase is critical for inorganic base solubility (K3PO4 or K2CO3), while the organic phase solvates the substrate.

  • The Scavenger Additive:

    • Action: Add 10-20 mol% of pivalic acid (PivOH) .

    • Mechanism:[1][2] PivOH acts as a proton shuttle (CMD pathway support) and helps break up stable Pd-amido or Pd-hydroxo resting states, keeping the low-concentration Pd active.

  • Design of Experiments (DoE) Matrix: Instead of "One Variable At a Time" (OVAT), run a 2-level factorial design on these three factors:

    • Factor A: Temperature (60°C vs 90°C)

    • Factor B: Catalyst Loading (0.1 mol% vs 1.0 mol%)

    • Factor C: Concentration (0.2 M vs 0.5 M)

Data Output Table (Example Results):

RunTemp (°C)Cat. Load (mol%)Conc. (M)Yield (%)Selectivity (Br:Cl)
1600.10.215%>99:1
2900.10.588% 98:2
3901.00.295%90:10

Insight: Higher concentration (Run 2) often stabilizes low-loading reactions by increasing the rate of bimolecular steps (Oxidative Addition) relative to unimolecular catalyst decomposition.

🔧 Module 3: Troubleshooting Guide (FAQs)

🔴 Issue: Reaction Stalls at 50-60% Conversion

Diagnosis: Catalyst Deactivation (Poisoning). The Mechanism: The nitrile group (CN) on the product or starting material coordinates to the Pd(II) species, forming a "dead" complex. The Fix:

  • Increase Temperature: Raise to 100°C to promote ligand dissociation.

  • Slow Addition: Add the aryl halide slowly over 1 hour. This keeps the ratio of [Catalyst]:[Nitrile] high, preventing saturation of the metal center.

🟡 Issue: Loss of Chemoselectivity (Cl Reacting)

Diagnosis: Over-active Catalyst or "Ligand Exchange". The Mechanism: Once the Br is consumed, a highly active catalyst (like XPhos) will start attacking the C-Cl bond. The Fix:

  • Stop at 95% Conversion: Do not chase the last 5%. The kinetic difference between C-Br and C-Cl is finite.

  • Switch Base: Use a weaker base like K2CO3 or Na2CO3 instead of K3PO4 or Cs2CO3. Stronger bases lower the barrier for the more difficult C-Cl activation.

🔵 Issue: Hydrolysis of Nitrile to Amide

Diagnosis: High pH + High Temp + Water. The Fix:

  • Anhydrous Conditions: Switch to Dioxane with CsF (anhydrous base).

  • Buffer: If water is required for the coupling (e.g., Suzuki), use a phosphate buffer (pH 8) rather than straight hydroxide or carbonate bases.

📊 Visualization: Decision Logic & Mechanism

Figure 1: Troubleshooting Decision Tree

Use this logic flow to diagnose low yields or selectivity issues.

OptimizationLogic Start Start: Low Yield / Selectivity CheckConv Check Conversion (HPLC/GC) Start->CheckConv LowConv Low Conversion (<50%) CheckConv->LowConv Stalled HighConv High Conversion, Low Yield CheckConv->HighConv Side Products Sterics Steric Issue? (Is 2-Pos blocked?) LowConv->Sterics Selectivity Cl-Coupling Observed? HighConv->Selectivity Poison Catalyst Poisoning? (Nitrile/Heterocycle?) Sterics->Poison No Soln1 Switch to Bulky Ligand (XPhos, PEPPSI) Sterics->Soln1 Yes Soln2 Increase Temp or Slow Addition Poison->Soln2 Yes Hydrolysis CN Hydrolysis? Selectivity->Hydrolysis No Soln3 Use Weaker Base (K2CO3) Selectivity->Soln3 Yes Soln4 Use Anhydrous Conditions (Dioxane/CsF) Hydrolysis->Soln4 Yes

Caption: Decision matrix for troubleshooting reaction failures based on conversion and impurity profile.

Figure 2: The Steric Activation Cycle

Visualizing why bulky ligands are required for the this compound substrate.

Mechanism cluster_substrate Substrate Barriers Pd0 Pd(0)-Ligand (Active Species) Coord Pre-Coordination (Steric Clash!) Pd0->Coord Substrate Approach OA Oxidative Addition (Rate Determining) Coord->OA Bulky Ligand Forces Entry PdII Pd(II)-Ar-Br OA->PdII C-Br Bond Break Desc 2-Position is blocked by: 1-CN (Coordination) 3-F (Electronic Repulsion)

Caption: The rate-determining step is the oxidative addition at the crowded 2-position. Bulky ligands facilitate this by expanding the coordination sphere.

📚 References

  • Tu, T. et al. (2012).[3] Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters.

  • Biscoe, M. R. et al. (2008). Simple, Efficient, and Highly Selective Catalyst System for the Suzuki-Miyaura Coupling of Sterically Hindered Aryl Bromides. Journal of the American Chemical Society.

  • Organ, M. G. et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry - A European Journal.[4]

  • Anbarasan, P. et al. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society.

  • Ossila. (2024). 2-Bromo-4-fluorobenzonitrile Product Information and Reactivity Profile.

Sources

Technical Support Center: Stability and Reactivity of 2-Bromo-4-chloro-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 2-Bromo-4-chloro-3-fluorobenzonitrile (IUPAC Name: 4-Bromo-2-chloro-3-fluorobenzonitrile). This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile, poly-halogenated building block in their synthetic workflows. Due to its unique electronic and structural features, this compound presents specific challenges, particularly concerning its stability under basic reaction conditions. This document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure successful and predictable experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when using this compound with bases?

The primary stability concerns are twofold and arise from the inherent reactivity of the functional groups present on the electron-deficient aromatic ring:

  • Nucleophilic Aromatic Substitution (SNAr): The benzonitrile ring is rendered significantly electron-poor by the cumulative inductive and resonance effects of the three halogen substituents and, most importantly, the powerful electron-withdrawing nitrile (-CN) group. This activation makes the ring highly susceptible to attack by nucleophiles, leading to the displacement of one of the halogen atoms.[1][2][3] Basic conditions often employ nucleophilic bases (e.g., hydroxides, alkoxides) or are designed to deprotonate a separate nucleophile, initiating an SNAr reaction.

  • Nitrile Group Hydrolysis: The cyano group is susceptible to hydrolysis under both acidic and basic conditions. In the presence of aqueous bases, especially with heating, the nitrile can be partially hydrolyzed to the corresponding primary amide or fully hydrolyzed to the carboxylate salt.[4][5][6][7] This represents a common and often undesired side reaction pathway.

Q2: Which halogen is the most likely to be displaced in a Nucleophilic Aromatic Substitution (SNAr) reaction?

The outcome of an SNAr reaction on this substrate is complex and depends on a delicate balance of electronics and leaving group ability. Here's the expert analysis:

  • Electronic Activation: The nitrile group strongly activates the positions ortho and para to it for nucleophilic attack by stabilizing the negatively charged intermediate (a Meisenheimer complex)[1][3][8].

    • The Bromine atom is at the para position (C4) relative to the nitrile.

    • The Chlorine atom is at an ortho position (C2) relative to the nitrile.

    • The Fluorine atom is at a meta position (C3) relative to the nitrile and is therefore the least electronically activated by the CN group.

  • Leaving Group Ability: In SNAr, the rate-determining step is typically the initial attack of the nucleophile, not the departure of the leaving group.[8] The C-X bond cleavage is fast. Reactivity is often governed by the electronegativity of the halogen, which polarizes the carbon, making it more electrophilic. Consequently, the typical leaving group aptitude in SNAr is F > Cl > Br > I .[3]

Q3: Can the nitrile group be inadvertently hydrolyzed? What conditions favor this side reaction?

Yes, inadvertent hydrolysis is a significant risk. The reaction proceeds in two stages: first, the nitrile is converted to a primary amide, which can then be further hydrolyzed to a carboxylic acid (present as its carboxylate salt under basic conditions).[4][6][9]

Conditions that favor this unwanted side reaction include:

  • The use of strong aqueous bases like NaOH or KOH.[5][6]

  • Elevated reaction temperatures (e.g., heating to 60 °C or reflux)[5][6].

  • Prolonged reaction times.

  • The presence of water in the reaction medium.

Q4: What are the recommended handling and storage procedures for this compound?

As with any reactive chemical intermediate, proper handling is crucial.

  • Handling: Always handle this compound in a well-ventilated fume hood.[10] Avoid direct contact with skin and eyes by wearing appropriate Personal Protective Equipment (PPE), including protective gloves, safety glasses with side-shields, and a lab coat.[10][11][12] Avoid creating and inhaling dust.[10]

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[10][13] The material may be light-sensitive and should be protected from light.[10] It is stable under recommended storage conditions.[10]

Section 2: Troubleshooting Guide

This section addresses common experimental failures in a direct problem-cause-solution format.

Problem 1: My reaction is messy. I see low yield of my target molecule and multiple new spots on TLC/peaks in LC-MS.
  • Potential Cause A: Competing SNAr Pathways. Your nucleophile may be attacking multiple halogen sites on the ring, leading to a mixture of regioisomeric products.

    • Troubleshooting Protocol:

      • Lower the Temperature: SNAr reactions are often highly temperature-dependent. Reducing the temperature can significantly enhance selectivity for the most electronically activated and kinetically favorable position.

      • Re-evaluate Your Base/Solvent System: A less nucleophilic, bulkier base may improve selectivity. The polarity of the solvent can also influence the reaction pathway. Consider screening conditions.

      • Characterize Byproducts: Isolate and characterize the major byproducts by NMR and Mass Spectrometry. Knowing their structure will confirm which halogens are being displaced and inform your optimization strategy.

  • Potential Cause B: Concurrent SNAr and Nitrile Hydrolysis. You are likely forming your desired SNAr product alongside the amide or carboxylic acid derivatives of both your starting material and the product.

    • Troubleshooting Protocol:

      • Switch to Anhydrous Conditions: The most effective way to prevent hydrolysis is to eliminate water. Use anhydrous solvents and non-hydroxide bases. See the Base Selection Guide in Table 1.

      • Employ Weaker, Non-Nucleophilic Bases: If your nucleophile requires deprotonation, use a strong, non-nucleophilic base like Sodium Hydride (NaH) or DBU (1,8-Diazabicycloundec-7-ene) in an aprotic solvent like THF or DMF.

      • Monitor Reaction Time: If aqueous conditions are unavoidable, run the reaction at the lowest possible temperature for the shortest time required to consume the starting material. Monitor carefully by TLC or GC.

Problem 2: My starting material is gone, but my main isolated product is 4-bromo-2-chloro-3-fluorobenzoic acid.
  • Potential Cause: Dominant Nitrile Hydrolysis. The reaction conditions (likely high temperature and/or a strong aqueous base) are far more favorable for hydrolysis than for your intended reaction.

    • Troubleshooting Protocol:

      • Prioritize Base Selection: This is the critical parameter. Immediately switch from strong hydroxide bases (NaOH, KOH) to a carbonate base (K₂CO₃, Cs₂CO₃) or an organic base (Et₃N, DIPEA) if compatible with your reaction. For reactions requiring very strong bases, non-nucleophilic options like NaH are superior.

      • See the Base Selection Guide (Table 1) for a detailed comparison and recommendations.

      • Protect the Nitrile Group: In complex syntheses where the nitrile must endure harsh basic conditions, a temporary protection strategy may be required, though this adds steps to the overall sequence.

Problem 3: I observe loss of a halogen, but my nucleophile has not been incorporated. Mass spec suggests replacement with hydrogen.
  • Potential Cause: Reductive Dehalogenation. While less common, certain conditions can lead to the reductive cleavage of a carbon-halogen bond. The C-Br bond is the weakest and most susceptible to such processes.[14] This can be caused by trace metal impurities, certain additives, or unintended radical pathways.[15]

    • Troubleshooting Protocol:

      • Use an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to exclude oxygen, which can participate in radical cycles.

      • Purify Reagents: Ensure all reagents and solvents are pure and free from potential reducing contaminants.

      • Analyze Reaction Components: Scrutinize all components of your reaction mixture. For example, some amine reagents can be sources of reducing equivalents under certain conditions.

Section 3: Experimental Protocols & Data

Protocol 1: General Procedure for a Small-Scale Stability Test

This protocol allows you to quickly assess the stability of this compound to your planned basic conditions before committing to a larger scale reaction.

  • Setup: To a clean, dry vial equipped with a magnetic stir bar, add this compound (e.g., 50 mg, 1 eq).

  • Inert Atmosphere: Purge the vial with nitrogen or argon.

  • Solvent Addition: Add the anhydrous solvent of choice (e.g., 2 mL).

  • Base Addition: Add the base to be tested (e.g., 1.5 eq).

  • Reaction: Stir the mixture at the intended reaction temperature (start with room temperature).

  • Monitoring: After 1 hour, withdraw a small aliquot, quench it with dilute aq. HCl, extract with a suitable organic solvent (e.g., ethyl acetate), and spot on a TLC plate against the starting material. Check for new spots.

  • Analysis: If no reaction occurs, gradually increase the temperature. If multiple products form, the conditions are too harsh. The goal is to find a temperature/time combination where the starting material is stable but your intended reaction can proceed.

Table 1: Guide to Selecting a Base for Reactions with this compound
BasepKa of Conj. AcidTypical SolventsPrimary Risk with SubstrateMitigation Strategy & Best Use Case
NaOH, KOH ~15.7H₂O, AlcoholsHigh Risk of Nitrile Hydrolysis. [5][6] Also acts as a nucleophile (OH⁻).Avoid unless hydrolysis is the desired reaction.
K₂CO₃, Cs₂CO₃ ~10.3DMF, AcetonitrileModerate Risk of Hydrolysis if water is present. Generally safe.Excellent choice for SNAr with N-H or O-H nucleophiles. Use anhydrous conditions. Cesium carbonate offers higher solubility and reactivity.
Et₃N, DIPEA ~11DCM, THF, DMFLow Risk. Not strong enough for many deprotonations.Best used as an acid scavenger. Unlikely to cause significant degradation of the substrate.
DBU, DBN ~13.5THF, TolueneLow Risk. Strong, non-nucleophilic base.Ideal for promoting reactions sensitive to nucleophilic bases. Ensure anhydrous conditions.
NaH, KH ~36THF, DMFVery Low Risk. Powerful, non-nucleophilic hydride base.Excellent for deprotonating weak acids (alcohols, amines) for subsequent SNAr. Requires strict anhydrous and inert techniques.

Section 4: Mechanistic Insights & Diagrams

Understanding the potential reaction pathways is key to troubleshooting.

Mechanism 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The first step, the nucleophilic attack, is rate-determining and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][8]

Caption: SNAr mechanism at the C4-Br position.

Mechanism 2: Base-Catalyzed Nitrile Hydrolysis

This pathway involves the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile, followed by proton transfers to yield an amide, which can be further hydrolyzed.[4][7]

Nitrile_Hydrolysis sub Ar-C≡N Nitrile inter1 [Ar-C(O⁻)=NH] Imidate Anion sub->inter1 + OH⁻ amide Ar-C(=O)NH₂ Amide inter1->amide + H₂O carboxylate Ar-COO⁻ Carboxylate amide->carboxylate + OH⁻NH₃(Heat)

Caption: Stepwise mechanism of base-catalyzed nitrile hydrolysis.

Workflow 3: Troubleshooting Decision Tree

When a reaction with this compound fails, this logical workflow can guide your optimization efforts.

Troubleshooting_Workflow start Reaction Failure: Low Yield / Multiple Products check_hydrolysis Analyze crude for Amide/Acid (IR: C=O, MS: +18 Da) start->check_hydrolysis hydrolysis_yes Hydrolysis Confirmed check_hydrolysis->hydrolysis_yes  Yes hydrolysis_no No Hydrolysis check_hydrolysis->hydrolysis_no  No   solution_hydrolysis Implement Corrective Actions: 1. Use Anhydrous Solvents 2. Switch to Non-Nucleophilic Base (NaH, DBU) 3. Lower Temperature & Time hydrolysis_yes->solution_hydrolysis check_isomers Analyze crude for Isomers (NMR, LC-MS) hydrolysis_no->check_isomers isomers_yes Isomers Confirmed check_isomers->isomers_yes  Yes isomers_no No Isomers or Hydrolysis check_isomers->isomers_no  No   solution_isomers Implement Corrective Actions: 1. Lower Reaction Temperature 2. Screen Solvents 3. Use a Bulkier Nucleophile/Base isomers_yes->solution_isomers check_other Consider Other Pathways: - Dehalogenation - Starting Material Decomposition isomers_no->check_other

Caption: A logical workflow for troubleshooting common issues.

Section 5: References

  • Shanghai Canbi Pharma Ltd. (2012). SAFETY DATA SHEET.

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.

  • Chemistry Steps. (2024). Reactions of Nitriles.

  • Organic-Synthesis.com. (n.d.). Hydrolysis of Nitriles.

  • Ossila. (n.d.). 2-Bromo-4-fluorobenzonitrile | CAS Number 36282-26-5.

  • Sigma-Aldrich. (n.d.). 4-BROMO-2-CHLORO-3-FLUOROBENZONITRILE | 1427439-32-4.

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.

  • Chemguide. (n.d.). HYDROLYSING NITRILES.

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles.

  • Lumen Learning. (n.d.). Hydrolysis of nitriles.

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution.

  • Vapourtec Ltd. (n.d.). Aromatic Substitution | Flow Reactions.

  • NPTEL. (n.d.). Nucleophilic Aromatic Substitution.

  • University course material. (n.d.). Dehalogenation reaction.

  • Scribd. (n.d.). Nucleophilic Aromatic Substitution Guide.

  • Taylor & Francis. (2017). Dehydrohalogenation – Knowledge and References.

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Development for the Purity Determination of 2-Bromo-4-chloro-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth walkthrough for developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 2-Bromo-4-chloro-3-fluorobenzonitrile. Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond a simple protocol, explaining the scientific rationale behind each decision in the method development process. We will compare common chromatographic choices, present a fully developed and validated method, and adhere to the principles of scientific integrity as outlined by leading regulatory bodies.

Introduction: The Analytical Challenge

This compound is a halogenated aromatic compound, a class of molecules frequently used as key building blocks in the synthesis of complex active pharmaceutical ingredients (APIs) and other high-value chemical entities.[1] Given its role as a critical intermediate, ensuring its purity is paramount. A well-developed HPLC method is essential for quantifying the main component and detecting any process-related impurities or degradation products, thereby guaranteeing the quality and consistency of the final product.

This guide will systematically deconstruct the method development process, beginning with an analysis of the molecule's physicochemical properties and culminating in a validated, ready-to-use analytical procedure.

Chapter 1: Foundational Analysis & Physicochemical Properties

A successful method development strategy begins with understanding the analyte. While specific experimental data for this compound is not widely published, we can infer its properties from its structure and from related compounds.

  • Structure and Polarity: The molecule possesses a benzonitrile core with three halogen substituents (Bromo, Chloro, Fluoro). The presence of the polar nitrile group (-C≡N) and the electronegative halogens, combined with the nonpolar benzene ring, suggests a molecule of moderate polarity and hydrophobicity . Analogous compounds like 2-bromo-3-fluorobenzonitrile have a calculated XLogP3 of 2.4, indicating significant non-polar character.[2] This profile makes it an ideal candidate for Reverse-Phase HPLC (RP-HPLC), where the stationary phase is non-polar and the mobile phase is polar.[3]

  • UV Absorbance: The benzonitrile structure contains a chromophore that strongly absorbs ultraviolet (UV) light.[4] Therefore, a UV or Photodiode Array (PDA) detector is the most appropriate choice for detection. The first experimental step should always be to dissolve a small amount of the standard in a suitable solvent (e.g., Acetonitrile/Water) and acquire its UV spectrum to determine the wavelength of maximum absorbance (λmax), which is anticipated to be in the 250-280 nm range.

Caption: Chemical structure of the target analyte.

Chapter 2: A Comparative Strategy for Method Development

The core of method development is the systematic optimization of chromatographic conditions to achieve the desired separation. We will explore the critical choices for stationary and mobile phases.

Stationary Phase Selection: A Head-to-Head Comparison

The choice of the column (stationary phase) is the most powerful tool for influencing selectivity.[5] For a moderately non-polar molecule, several reverse-phase chemistries are viable.

Stationary PhasePrimary InteractionAdvantagesDisadvantagesSuitability for Analyte
C18 (Octadecylsilane) HydrophobicHigh hydrophobicity, versatile, widely available, excellent for non-polar to moderately polar compounds.[6]Can exhibit strong retention for very hydrophobic molecules, potential for secondary interactions with residual silanols.[7]Excellent Starting Point. Provides strong retention, allowing for fine-tuning with the mobile phase.
C8 (Octylsilane) HydrophobicLess retentive than C18, useful for compounds that are too strongly retained on C18, faster elution.May not provide sufficient retention for moderately polar compounds, leading to poor resolution from the solvent front.Good Alternative. A viable option if retention on C18 is excessive.
Phenyl-Hexyl Hydrophobic & π-πUnique selectivity for aromatic compounds due to π-π interactions with the phenyl rings.Can be less stable than C18/C8 phases, selectivity can be complex to predict.Specialized Choice. Consider if C18 fails to resolve critical aromatic impurities.

Rationale for Selection: A C18 column is the logical and recommended starting point. Its high hydrophobicity will ensure adequate retention of the analyte, providing a wide window for method optimization. A standard dimension such as 4.6 x 150 mm with a 5 µm particle size offers a good balance of efficiency and backpressure for standard HPLC systems.[6]

Mobile Phase Optimization: The Engine of Separation

The mobile phase modulates the interaction between the analyte and the stationary phase.[8] Key variables include the organic modifier, buffer, and pH.

1. Organic Modifier: Acetonitrile vs. Methanol

Acetonitrile (ACN) and Methanol (MeOH) are the most common organic solvents in RP-HPLC.[9]

Organic ModifierKey PropertiesAdvantagesDisadvantages
Acetonitrile (ACN) Lower viscosity, lower UV cutoff (~190 nm)Lower backpressure, better transparency at low UV wavelengths, often provides sharper peaks.[9]Higher cost, potential for reactivity with certain analytes.
Methanol (MeOH) Higher viscosity, higher UV cutoff (~205 nm)Lower cost, can offer different selectivity compared to ACN.Higher backpressure, less suitable for detection below 210 nm.

Rationale for Selection: Acetonitrile is the preferred choice for this method. Its lower UV cutoff is advantageous for detecting potential impurities at low wavelengths, and its lower viscosity results in better system performance.

2. The Role of pH and Buffers

While this compound does not have strongly acidic or basic functional groups, controlling the mobile phase pH with a buffer is crucial for method robustness. It ensures that the ionization state of any residual silanols on the column surface is consistent, which helps in achieving symmetrical peak shapes and reproducible retention times.[8][10] A pH between 3 and 4 is generally a good starting point for neutral compounds on silica-based columns. A simple buffer like 10-20 mM potassium phosphate or ammonium formate is sufficient.

method_development_workflow start_node Define Analytical Goal: Purity of Analyte prop_node Assess Analyte Properties (Polarity, UV Spectrum) start_node->prop_node col_select Select Column (Start with C18) prop_node->col_select mob_select Select Mobile Phase (ACN/Buffered Water) prop_node->mob_select gradient_run Perform Initial Gradient Screening col_select->gradient_run mob_select->gradient_run eval_1 Evaluate Retention & Peak Shape gradient_run->eval_1 optimize Optimize Isocratic/ Gradient Conditions eval_1->optimize eval_2 Check Resolution & System Suitability optimize->eval_2 eval_2->optimize Needs Improvement validate Validate Method (ICH Q2(R1)) eval_2->validate Meets Criteria final_method Final HPLC Method validate->final_method

Caption: A systematic workflow for HPLC method development.

Chapter 3: The Optimized Protocol and System Suitability

Following the principles outlined above, an optimized method was developed. The initial gradient screening helps determine the approximate mobile phase composition required to elute the analyte, which can then be refined into a final isocratic or gradient method for optimal resolution and runtime.

Detailed Experimental Protocol
  • HPLC System: A standard HPLC system with a binary pump, autosampler, column thermostat, and PDA/UV detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 265 nm (or determined λmax).

  • Injection Volume: 10 µL.

  • Diluent: Acetonitrile/Water (50:50 v/v).

  • Gradient Program:

    Time (min) % Mobile Phase B (ACN)
    0.0 50
    15.0 80
    17.0 80
    17.1 50

    | 20.0 | 50 |

System Suitability Testing (SST)

Before any sample analysis, the chromatographic system must be verified. This is achieved by injecting a standard solution (typically five or six times) and evaluating key parameters.

ParameterAcceptance CriterionRationale
Tailing Factor (T) T ≤ 1.5Ensures peak symmetry, indicating minimal unwanted secondary interactions.
Theoretical Plates (N) N ≥ 2000Measures column efficiency and indicates good peak sharpness.
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% for 5 injectionsDemonstrates the precision and reproducibility of the injector and detector.
Resolution (Rs) Rs ≥ 2.0 (between analyte and nearest impurity)Ensures baseline separation between adjacent peaks, critical for accurate quantification.

Chapter 4: Method Validation - The Hallmark of Trustworthiness

Validation demonstrates that the analytical procedure is suitable for its intended purpose.[11][12] The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[13][14]

Summary of Validation Results
Validation ParameterProcedureResultsConclusion
Specificity Analyzed blank, standard, and spiked sample with potential impurities.No interference from blank or impurities at the retention time of the main peak. Peak purity analysis passed.The method is specific for the analyte.
Linearity Analyzed seven concentration levels from 50% to 150% of the target concentration.Correlation coefficient (r²) > 0.999.Excellent linearity across the specified range.
Accuracy (% Recovery) Performed recovery studies by spiking placebo with the analyte at three levels (80%, 100%, 120%).Mean recovery was between 98.0% and 102.0%.The method is accurate.
Precision (RSD%) - Repeatability: Six preparations at 100% concentration.- Intermediate Precision: Analysis on a different day with a different analyst.- Repeatability RSD ≤ 1.0%.- Intermediate Precision RSD ≤ 2.0%.The method is precise.
Robustness Varied flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% ACN).No significant impact on results; all SST criteria were met.The method is robust under minor variations.

Conclusion

The HPLC method detailed in this guide provides a robust, reliable, and accurate procedure for determining the purity of this compound. By systematically comparing stationary and mobile phase options and grounding the final protocol in established scientific principles and regulatory guidelines, this method demonstrates suitability for its intended purpose in a quality control or research environment. The comparative approach and detailed rationale serve as a template for developing similar methods for other novel chemical entities.

References

  • ICH. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Research Journal of Pharmacy and Technology. (2021). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. [Link]

  • Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Welch Materials. (2025). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • LCGC. Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?. [Link]

  • Phenomenex. HPLC Column Selection Guide. [Link]

  • ZirChrom Separations. Method Development Guide. [Link]

  • Element Lab Solutions. Column Selection for HPLC Method Development. [Link]

  • IJSDR. Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. [Link]

  • Pharmacognosy Magazine. (2020). Method Development on Reverse-Phase High-Performance Liquid Chromatography for the Improvement of Routine Analysis of Flavonoids. [Link]

  • Phenomenex. HPLC Method Development. [Link]

  • PubChem. 2-Bromo-3-fluorobenzonitrile. [Link]

  • ChemSynthesis. 2-bromo-3-fluorobenzonitrile. [Link]

  • World Journal of Pharmaceutical Research. (2021). A comprehensive review of method development by HPLC. [Link]

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Strategic Scaffold Selection: 2-Bromo-4-chloro-3-fluorobenzonitrile vs. 4-Chloro-3-fluorobenzonitrile

[1]

Executive Summary

  • 4-Chloro-3-fluorobenzonitrile (Compound B) is a "Linear Precursor."[1] It offers a single primary activation site (C4-Cl) for Nucleophilic Aromatic Substitution (

    
    ), yielding 4-substituted-3-fluorobenzonitriles.[1] It is ideal for simple core structures where the C2 position remains unsubstituted.[1]
    
  • This compound (Compound A) is an "Orthogonal Scaffold."[1] The addition of the bromine atom at the C2 position introduces a highly reactive handle for Palladium-catalyzed cross-coupling, distinct from the

    
    -reactive C4-chlorine.[1] This allows for the programmed assembly of tri-substituted benzenes (2-Aryl, 3-Fluoro, 4-Amino/Alkoxy) without relying on difficult C-H activation steps.[1]
    

Technical Specifications & Physical Profile

FeatureCompound A (The Orthogonal Scaffold)Compound B (The Linear Precursor)
CAS Number 1430115-47-1110888-15-8
IUPAC Name This compound4-Chloro-3-fluorobenzonitrile
Formula


Mol.[1] Weight 234.45 g/mol 155.56 g/mol
Physical State Solid (Off-white to pale yellow)Solid (White crystalline)
Melting Point ~75–80 °C (Predicted based on analogs)79–81 °C
Primary Reactivity C2-Br (Cross-Coupling) & C4-Cl (

)
C4-Cl (

)
Key Advantage Enables modular 2,4-difunctionalization.[1]Cost-effective for 4-functionalization.[1]

Mechanistic Reactivity Analysis

Electronic Activation Map

The reactivity of these scaffolds is governed by the interplay of the Nitrile (CN) group and the halogen substituents.

  • The Nitrile Effect: The CN group is a strong electron-withdrawing group (EWG) via resonance (-M) and induction (-I).[1] It activates the Ortho (C2) and Para (C4) positions for nucleophilic attack.[1]

  • The Fluorine Effect: Located at C3 (Meta to CN), the fluorine atom exerts a strong inductive withdrawal (-I), further acidifying the ring and activating the adjacent C2 and C4 positions.[1]

Regioselectivity Matrix[1]
PositionElectronic StatusReactivity in Compound A (2-Br)Reactivity in Compound B (2-H)
C2 (Ortho) Highly ActivatedHigh (Pd-Coupling) .[1] The C-Br bond is weak and accessible for oxidative addition.[1]Low . C-H bond requires strong bases (LiTMP) for deprotonation (DoM).[1]
C3 (Meta) PassivatedInert .[1] F is a poor leaving group here because it is meta to the activating CN group. It is retained.Inert . F is retained.[1][2][3]
C4 (Para) Highly ActivatedHigh (

)
. Cl is displaced by amines/alkoxides.[1]
High (

)
. Cl is displaced.[1]

Critical Insight: In both compounds, the C4-Chlorine is the primary site for

1C3-Fluorine1

Reaction Pathways & Logic (Visualization)[1]

The following diagram illustrates the divergent synthetic utility of the two compounds. Compound A allows for a "Branching" strategy, whereas Compound B is limited to a "Linear" strategy.[1]

ReactivityComparisoncluster_legendLegendCompACompound A(2-Br-4-Cl-3-F-CN)IntA1Intermediate 1(2-Aryl-4-Cl-3-F-CN)CompA->IntA1Path 1: Suzuki Coupling(Selectivity: Br > Cl)IntA2Intermediate 2(2-Br-4-Amino-3-F-CN)CompA->IntA2Path 2: SNAr (Amine)(Selectivity: Cl > Br for SNAr)CompBCompound B(4-Cl-3-F-CN)ProdBProduct B(4-Amino-3-F-CN)CompB->ProdBSNAr (Amine)(Displaces Cl)ProdAFinal Product A(2-Aryl-4-Amino-3-F-CN)IntA1->ProdASNAr (Amine)(Displaces Cl)IntA2->ProdASuzuki CouplingNo C2 Functionalization\n(Requires C-H Activation)No C2 Functionalization(Requires C-H Activation)ProdB->No C2 Functionalization\n(Requires C-H Activation)Red Path: Orthogonal Strategy (Compound A)Red Path: Orthogonal Strategy (Compound A)Blue Path: Linear Strategy (Compound B)Blue Path: Linear Strategy (Compound B)

Caption: Divergent synthesis maps. Compound A enables dual functionalization (Red Path), while Compound B is limited to single substitution (Blue Path).[1]

Experimental Protocols

Protocol 1: Regioselective (Applicable to Both)

Targeting the C4-Chlorine with a secondary amine (e.g., Morpholine).[1]

Rationale: The para-chlorine is activated by the nitrile group.[1] The meta-fluorine is not sufficiently activated to act as a leaving group, ensuring chemoselectivity.[1]

  • Setup: Charge a reaction vial with Compound A or B (1.0 equiv) and anhydrous DMSO (0.5 M concentration).

  • Reagent Addition: Add Morpholine (1.2 equiv) and DIPEA (1.5 equiv).

  • Reaction: Heat to 80 °C for 4–6 hours. Monitor by HPLC/TLC.[1]

    • Note: Compound A may require slightly longer reaction times due to steric crowding from the C2-Bromine (the "buttressing effect").[1]

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine.[1]

  • Expected Outcome: >90% conversion to the 4-morpholino derivative. The C3-F and C2-Br (in Compound A) remain intact.[1]

Protocol 2: Chemoselective Suzuki Coupling (Compound A Only)

Targeting the C2-Bromine while retaining the C4-Chlorine.[1]

Rationale: Oxidative addition of Pd(0) into the C-Br bond is significantly faster than into the C-Cl bond, especially when using electron-rich phosphine ligands.[1]

  • Setup: In a Schlenk flask, combine Compound A (1.0 equiv), Arylboronic acid (1.1 equiv), and

    
      (2.0 equiv).
    
  • Catalyst: Add

    
      (3-5 mol%) or 
    
    
    (for challenging substrates).[1]
  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio).

  • Reaction: Heat to 90 °C for 2–4 hours under Nitrogen.

    • Control: Do not exceed 100 °C to prevent activation of the C4-Cl bond.[1]

  • Purification: Filter through Celite® and purify via column chromatography.

  • Expected Outcome: Formation of the 2-aryl-4-chloro-3-fluorobenzonitrile . The C4-Cl is preserved for subsequent

    
     reactions.[1]
    

Strategic Recommendations

If your goal is...Choose...Why?
Simple 4-Amino-3-fluoro core Compound B Lower molecular weight, lower cost, and no waste from unused bromine mass.[1]
Library generation (SAR) Compound A The Br handle allows you to vary the C2 substituent late-stage, creating diverse analogs from a single intermediate.[1]
Improving metabolic stability Compound A Use the Br to couple a blocking group (e.g., Cyclopropyl, Methyl) at C2 to prevent metabolic oxidation at this prone site.[1]
Scale-up Economics Compound B If C2 functionalization is not required, Compound B avoids the cost of Pd-catalysis and heavy halogen disposal.[1]

References

  • BenchChem. (2025).[1][4] 4-Chloro-3-fluorobenzonitrile Physical Properties and Safety Data. Link[1]

  • PubChem. (2025).[1][3] Compound Summary: 4-Chloro-3-fluorobenzonitrile (CID 2736539).[1] National Library of Medicine.[1] Link[1]

  • Ossila. (2025).[1][2] 2-Bromo-4-fluorobenzonitrile as a Molecular Scaffold. (Analogous reactivity data for bromo-fluorobenzonitriles). Link

  • Thermo Fisher Scientific. (2025).[1][5] Safety Data Sheet: 4-Chloro-3-fluorobenzonitrile. Link

  • MDPI. (2020).[1] Selective Arylation of 2-Bromo-4-chlorophenyl derivatives via Pd-Catalyzed Suzuki Cross-Coupling. (Demonstrates Br > Cl selectivity).[1][4][6] Link

A Senior Application Scientist's Guide to the Structural Validation of 2-Bromo-4-chloro-3-fluorobenzonitrile: An In-Depth Comparison of X-ray Crystallography and Alternative Techniques

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. The precise arrangement of atoms dictates function, reactivity, and interaction with biological targets. For novel chemical entities and key intermediates, such as 2-Bromo-4-chloro-3-fluorobenzonitrile—a versatile scaffold in medicinal chemistry—rigorous structural validation is the bedrock upon which successful research is built.[1] This guide provides an in-depth analysis of single-crystal X-ray crystallography as the gold standard for structural elucidation and offers a comparative perspective on alternative and complementary analytical methods.

The Definitive Answer: Single-Crystal X-ray Crystallography (SCXRD)

SCXRD stands as the most powerful tool for determining molecular and structural arrangements at an atomic resolution.[2][3] It provides an unparalleled, direct visualization of the atomic positions in a crystal lattice, yielding precise bond lengths, angles, and the absolute stereochemistry of chiral compounds.[2][4] This technique moves beyond the inferential data of spectroscopy to provide a definitive 3D map of the molecule.[5]

The 'Why' Behind the Workflow: A Self-Validating Protocol

The strength of an SCXRD analysis lies in its meticulous and logical progression, where each step is designed to ensure the integrity and quality of the final structure. The process is not merely a sequence of actions but a self-validating system that builds confidence in the result.

SCXRD_Workflow cluster_prep Phase 1: Sample Preparation cluster_data Phase 2: Data Collection cluster_analysis Phase 3: Structure Determination & Validation cluster_output Phase 4: Final Output Compound High-Purity Compound (>98%) Crystallization Crystal Growth Compound->Crystallization Solvent Screening Mounting Crystal Selection & Mounting Crystallization->Mounting Microscopic Selection Diffractometer X-ray Diffraction Data Collection Mounting->Diffractometer Cryo-cooling Processing Data Processing (Integration & Scaling) Diffractometer->Processing Solution Structure Solution (Phase Problem) Processing->Solution Symmetry Determination Refinement Structural Refinement Solution->Refinement Model Building Validation Validation & CIF Generation Refinement->Validation R-factor, GooF Final_Structure Final 3D Structure (e.g., CCDC Deposition) Validation->Final_Structure checkCIF Report

Caption: Workflow for Single-Crystal X-ray Crystallography.

Experimental Protocol: From Powder to Picture

1. Crystal Growth (The Bottleneck and the Art): The most critical, and often challenging, step is growing a single crystal of suitable quality—ideally 0.02 to 0.5 mm in all dimensions.[6] The choice of method is dictated by the compound's solubility and stability.

  • Causality: For a compound like this compound, which is a solid at room temperature, solution-based methods are ideal.[1] Slow evaporation is a straightforward initial approach.[7] A saturated solution is prepared in a suitable solvent (e.g., acetone, ethanol, or a mixture) and left undisturbed, allowing the solvent to evaporate slowly, which gently increases supersaturation and promotes the formation of well-ordered crystals.[7][8] If this fails, techniques like vapor diffusion or antisolvent crystallization provide finer control over the rate of saturation.[2][9]

2. Data Collection:

  • A suitable crystal is mounted on the diffractometer. To minimize thermal motion and radiation damage, data is typically collected at low temperatures (around 100 K).
  • The crystal is irradiated with a monochromatic X-ray beam (often from a Mo or Cu source), and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.[6][10]

3. Structure Solution and Refinement:

  • The diffraction spots are integrated to determine their intensities, which are then used to calculate the electron density map of the unit cell.
  • Initial atomic positions are determined from this map (solving the "phase problem").
  • The structural model is then refined against the experimental data, a process that iteratively adjusts atomic positions and other parameters to minimize the difference between the observed and calculated diffraction patterns.

4. Structural Validation (The Trustworthiness Check): This is where the integrity of the structure is rigorously assessed.

  • Internal Metrics: Key indicators like the R-factor (R1) and the Goodness of Fit (GooF) are crucial. A low R1 value (typically < 5% for small molecules) indicates a good agreement between the model and the data. The GooF should be close to 1.0.
  • External Validation: The final structural information is compiled into a Crystallographic Information File (CIF). This file is then subjected to validation using software like PLATON, as implemented in the IUCr's checkCIF service.[11][12] This process checks for geometric consistency, missed symmetry, and other potential errors, generating a report with ALERTS for the crystallographer to address.[11] Submission of the CIF to databases like the Cambridge Structural Database (CSD) is a standard final step for publication.[13]

A Comparative Analysis: SCXRD vs. Other Techniques

While SCXRD is definitive for solid-state structures, a comprehensive characterization often involves complementary techniques. Each method provides a unique piece of the structural puzzle.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Information Provided Absolute 3D structure, bond lengths/angles, stereochemistry, packing.[4][5]Connectivity, chemical environment of nuclei (¹H, ¹³C, ¹⁹F), solution-state conformation.[14][15]Molecular weight, elemental composition, fragmentation patterns.
Sample Phase Solid (single crystal)Solution[15]Gas phase (ions)
Destructive? NoNoYes (typically)
Key Advantage Unambiguous, high-precision 3D structure.[15]Provides data on solution dynamics and is non-destructive.[10][15]High sensitivity, requires minimal sample.
Key Limitation Requires high-quality single crystals, which can be difficult to grow.[3]Provides an average structure in solution; can be ambiguous for complex stereochemistries.[16]Provides no direct 3D structural information.
Application to Topic Definitive proof of the atomic arrangement of this compound.Confirms the ¹H, ¹³C, and ¹⁹F environments, confirming the substitution pattern on the benzene ring.Confirms the molecular weight (200.01 g/mol ) and isotopic pattern (from Br).[1]
Synergy in Practice

For this compound, these techniques are not competitors but collaborators:

  • MS would first confirm the correct mass and elemental formula (C₇H₃BrFN).

  • NMR (¹H, ¹³C, and ¹⁹F) would then confirm the connectivity and substitution pattern, showing the relative positions of the functional groups on the aromatic ring.

  • SCXRD provides the final, irrefutable evidence of the structure, detailing the precise bond lengths and angles and how the molecules pack together in the solid state. This is particularly crucial for identifying potential polymorphisms, which have significant implications in the pharmaceutical industry.

Conclusion

For a molecule like this compound, which serves as a critical building block in drug development, absolute structural certainty is paramount. While techniques like NMR and Mass Spectrometry are indispensable for routine characterization, single-crystal X-ray crystallography remains the unequivocal gold standard for determining the three-dimensional atomic arrangement.[10] Its rigorous, self-validating workflow provides the high-fidelity data necessary to understand molecular geometry, intermolecular interactions, and absolute configuration, thereby empowering scientists to make informed decisions in the complex process of designing next-generation therapeutics.

References

  • Probert, M. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton.
  • Probert, M. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing).
  • Unknown Author. (n.d.). Crystallization of small molecules. Source not specified.
  • Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC.
  • Unknown Author. (n.d.). Macromolecular Structure Determination: Comparison of Crystallography and NMR. Source not specified.
  • Unknown Author. (n.d.). Crystallization. Organic Chemistry at CU Boulder.
  • Spek, A. L. (2009). Structure validation in chemical crystallography. PMC - NIH.
  • Unknown Author. (n.d.). Comparison of NMR and X-ray crystallography. Source not specified.
  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM.
  • Wüthrich, K. (n.d.). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. ResearchGate.
  • University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences.
  • kbDNA. (2020). Structural Characterization Methods: NMR, X-Ray Crystallography.
  • American Chemical Society. (n.d.). Requirements for Depositing X-Ray Crystallographic Data. ACS Paragon Plus.
  • Rigaku. (n.d.). What Is Small Molecule Crystal Structure Analysis?.
  • Excillum. (n.d.). Small molecule crystallography.
  • Spek, A. L. (n.d.). (PDF) Structure validation in chemical crystallography. ResearchGate.
  • Spek, A. L. (n.d.). research papers Single-crystal structure validation with the program PLATON. Source not specified.
  • Ossila. (n.d.). 2-Bromo-4-fluorobenzonitrile | CAS Number 36282-26-5.

Sources

A Comparative Guide to Reference Standards for the Analysis of 2-Bromo-4-chloro-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of a Well-Characterized Reference Standard

In the landscape of pharmaceutical development and chemical research, the integrity of analytical data is paramount. For key intermediates like 2-Bromo-4-chloro-3-fluorobenzonitrile, a multi-functional building block used in the synthesis of active pharmaceutical ingredients (APIs), the quality of the reference standard is the bedrock upon which all subsequent measurements of purity, stability, and potency are built.[1] An inadequately characterized standard can lead to costly errors in process development, out-of-specification results, and significant delays in regulatory submissions.

This guide provides an in-depth technical comparison of methodologies for qualifying and utilizing reference standards for this compound. Moving beyond a simple listing of procedures, we will explore the causality behind experimental choices, establish self-validating analytical systems, and provide a framework for objectively comparing different sources of reference material. The objective is to empower researchers, scientists, and drug development professionals to make informed decisions, ensuring the accuracy and reliability of their analytical results.[2]

Physicochemical Properties and Potential Impurity Profile

Understanding the fundamental properties of this compound is the first step in developing robust analytical methods.

  • Structure: A benzonitrile core with bromo, chloro, and fluoro substituents. This highly halogenated structure suggests a moderate to high hydrophobicity, making it well-suited for reversed-phase chromatography. The presence of a nitrogen atom in the nitrile group and electronegative halogens makes it responsive to specific detectors in gas chromatography.

  • Molecular Formula: C₇H₂BrClFN

  • Molecular Weight: 234.45 g/mol

Anticipating Impurities: A Process-Oriented Approach A high-quality reference standard must be assessed for impurities that could arise from its synthesis. While the exact commercial synthesis routes are proprietary, common organic reactions for this class of compounds allow us to predict likely process-related impurities:

  • Isomeric Impurities: The substitution pattern on the aromatic ring is complex. Incomplete regioselectivity during synthesis can lead to the formation of various isomers (e.g., 4-Bromo-2-chloro-3-fluorobenzonitrile). These isomers often have very similar physicochemical properties, presenting a significant chromatographic challenge.

  • Starting Material Carryover: Incomplete reactions can result in the presence of precursors, such as partially halogenated benzonitriles.

  • By-products of Halogenation/Dehalogenation: Harsh reaction conditions could potentially lead to the loss of a halogen or the introduction of an additional halogen atom.[3]

  • Hydrolysis Products: The nitrile group can be susceptible to hydrolysis, forming the corresponding benzamide or benzoic acid, particularly under non-neutral pH conditions.

Logical Framework for Reference Standard Qualification

The qualification of a new batch of reference material is a systematic process. It begins with identity confirmation and culminates in a comprehensive purity assessment using orthogonal (different and independent) analytical techniques.

G cluster_0 Phase 1: Identity & Initial Assessment cluster_1 Phase 2: Purity Assessment (Orthogonal Methods) cluster_2 Phase 3: Final Characterization & Certification A Receive Candidate Reference Standard Lot B Visual Inspection (Color, Form) A->B C Identity Confirmation (FTIR, MS) B->C D Solubility Screening C->D E Method 1: HPLC-UV (Primary Purity Assay, Non-volatile Impurities) D->E F Method 2: GC-FID/ECD (Volatile Impurities, Residual Solvents) D->F G Method 3: qNMR (Absolute Purity, Structural Confirmation) D->G H Water Content (Karl Fischer) E->H F->H G->H I Residual Solvents (Headspace GC) H->I J Inorganic Impurities (Sulphated Ash / ICP-MS) I->J K Mass Balance Calculation (Purity Assignment) J->K L Generate Certificate of Analysis (CoA) K->L G Start What is the Analytical Goal? Q1 Routine QC Purity Check & Potency Assay? Start->Q1 Q2 Screening for Volatile Impurities / Residual Solvents? Q1->Q2 No A1 Use Validated HPLC-UV Method Q1->A1 Yes Q3 Absolute Purity Assignment (Primary Standard Qualification)? Q2->Q3 No A2 Use Headspace GC-FID Method Q2->A2 Yes Q4 Identifying an Unknown Impurity? Q3->Q4 No A3 Use qNMR with Certified Internal Standard Q3->A3 Yes A4 Use LC-MS or GC-MS for Structural Elucidation Q4->A4 Yes

Sources

Comparative Guide: GC-MS Analysis Protocols for Halogenated Benzonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

Halogenated benzonitriles, specifically Dichlobenil (2,6-dichlorobenzonitrile), Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile), and Ioxynil (4-hydroxy-3,5-diiodobenzonitrile), represent a critical class of herbicides.[1] Their analysis is complicated by varying volatilities and the polarity of phenolic metabolites (e.g., bromoxynil phenol).

This guide compares the industry-standard Electron Ionization (EI) protocols against the high-sensitivity Negative Chemical Ionization (NCI) alternative. While EI serves as the robust workhorse for general screening, NCI is the superior choice for trace-level environmental monitoring due to the high electronegativity of the halogen substituents.

Comparative Analysis: EI vs. NCI Methodologies[2][3][4][5]

The choice between EI and NCI is dictated by the required Limit of Detection (LOD) and matrix complexity.

Table 1: Performance Metrics Comparison
FeatureElectron Ionization (EI) Negative Chemical Ionization (NCI)
Primary Mechanism Hard ionization (70 eV); fragmentation dominates.Soft ionization; Electron Capture (EC) by electronegative halogens.
Sensitivity (LOD) pg/µL range (e.g., 10–50 pg on-column).fg/µL range (e.g., 0.5–5 fg on-column); 100–1000x more sensitive.
Selectivity Moderate; matrix co-extractives often ionize.High; "transparent" to non-halogenated matrix (hydrocarbons).
Linearity Excellent (10³–10⁴ dynamic range).Good, but saturation occurs at lower concentrations.
Reagent Gas None (High Vacuum).Methane (Standard) or Ammonia (Softer).[2]
Application General screening, library matching (NIST).[3]Ultra-trace analysis (water/soil), confirmation.
Scientific Rationale: Why NCI?

The superior sensitivity of NCI for these analytes is not accidental; it is mechanistic. Halogenated benzonitriles possess high electron affinity. In the NCI source, a reagent gas (Methane) acts as a buffer, thermalizing the electrons.

  • Resonance Electron Capture: The analyte captures a thermal electron to form a radical anion

    
    .
    
  • Dissociative Electron Capture: For weaker bonds (like C-Br or C-I in bromoxynil/ioxynil), the molecular ion may dissociate to form stable halide ions

    
    .
    
  • Result: The ion current is concentrated into very few ions (often the molecular ion or

    
    , or halide), drastically improving the Signal-to-Noise (S/N) ratio compared to the "shredded" spectrum of EI.
    

Experimental Protocols

Protocol A: Sample Preparation (Water & Soil)
  • Water (SPE): Use Divinylbenzene (DVB) disks. Acidify sample to pH < 2 to protonate phenolic herbicides (bromoxynil/ioxynil), ensuring retention. Elute with Methylene Chloride.

  • Soil (QuEChERS): Extract with Acetonitrile/1% Acetic Acid. Use MgSO4/NaCl for partitioning. Clean up with PSA (Primary Secondary Amine) – Caution: PSA can retain phenolic acids; for bromoxynil/ioxynil, use C18 cleanup or minimal PSA.

Protocol B: Derivatization (Mandatory for Bromoxynil/Ioxynil)

Dichlobenil is volatile and non-polar; it requires no derivatization. Bromoxynil and Ioxynil contain phenolic -OH groups, causing peak tailing and adsorption.

Method: Methylation via Trimethylsilyldiazomethane (TMS-DM).[4][5]

  • Note: TMS-DM is a safer, non-explosive alternative to Diazomethane.[4][5]

  • Reconstitute extract in 100 µL Methanol/MTBE (1:9).

  • Add 20 µL of 2.0 M TMS-DM in hexane.

  • Add 10 µL Methanol (catalyst).

  • Incubate at Room Temp for 30 mins (Yellow color persists).

  • Quench with 10 µL Acetic Acid (until clear).

  • Inject directly.

Protocol C: Instrumental Parameters (GC-MS)
ParameterSetting
Column DB-5ms or HP-5MS UI (30m × 0.25mm × 0.25µm).[6] Low bleed is critical for NCI.
Inlet Splitless (1 µL) @ 250°C. Liner: Deactivated single taper with wool.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow).[6]
Oven Program 60°C (1 min)

20°C/min to 180°C

5°C/min to 280°C (hold 3 min).
Transfer Line 280°C.
Source Temp EI: 230°C
NCI Gas Methane (40% flow/pressure).

Visualizations

Diagram 1: Analytical Decision Matrix

This logic tree guides the researcher through the critical decision points based on analyte chemistry and sensitivity needs.

G Start Start: Select Analyte CheckOH Contains Phenolic -OH? (Bromoxynil, Ioxynil) Start->CheckOH Deriv Derivatization Required (TMS-DM Methylation) CheckOH->Deriv Yes NoDeriv No Derivatization (Direct Injection) CheckOH->NoDeriv No (Dichlobenil) CheckTrace Trace Level Required? (< 1 ppb) ModeEI Mode: EI-SIM (Robust, >1 ppb) CheckTrace->ModeEI No (Routine Screening) ModeNCI Mode: NCI-Methane (High Sens, <10 ppt) CheckTrace->ModeNCI Yes (High Halogen Content) Deriv->CheckTrace NoDeriv->CheckTrace Analysis GC-MS Analysis (DB-5ms Column) ModeEI->Analysis ModeNCI->Analysis

Caption: Decision logic for selecting derivatization steps and ionization modes based on analyte structure and sensitivity requirements.

Diagram 2: NCI Mechanism & Workflow

Visualizing the causality of the enhanced sensitivity in NCI mode.

G Source Ion Source (150°C) Thermal Thermal Electrons (Low Energy) Source->Thermal Moderation Reagent Reagent Gas (Methane) Reagent->Source Ionization Capture Resonance Capture [R-X]- Thermal->Capture Captured by Analyte Analyte (R-X) (High Electronegativity) Analyte->Capture Signal Selective Detection (High S/N Ratio) Capture->Signal

Caption: Mechanistic flow of Negative Chemical Ionization (NCI) highlighting the role of thermal electrons and halogen electronegativity.

Troubleshooting & Optimization

  • Source Temperature (NCI): Unlike EI (230°C+), NCI requires lower source temperatures (150°C).

    • Causality: Higher temperatures increase the kinetic energy of electrons, reducing the probability of capture (which requires thermal/low-energy electrons). If sensitivity drops, lower the source temperature .

  • Reagent Gas Purity: Oxygen is an NCI killer. It captures electrons avidly. Ensure Methane is 99.999% pure and traps are active.

  • Linearity Issues: NCI saturates easily. If calibration curves flatten at the top, dilute samples or switch to EI for high-concentration samples.

References

  • U.S. EPA. (1995). Method 508.1: Determination of Chlorinated Pesticides, Herbicides, and Organohalides by Liquid-Solid Extraction and Electron Capture Gas Chromatography. Link

  • Raina, R., & Hall, P. (2008). Comparison of EI and NCI GC-MS and GC-MS/MS... for the Determination of Pesticide Residues. Journal of Chromatographic Science. Link

  • Agilent Technologies. (2018). Combination of Chemical Ionization (CI) and Low Energy Ionization (EI) Capabilities with High-Resolution Q-TOF GC/MS. Link

  • Centers for Disease Control and Prevention (CDC). (2010). Trimethylsilyldiazomethane as a safe alternative to diazomethane. Link

  • Thermo Fisher Scientific. (2011). Rapid Analysis of Pesticides in Difficult Matrices Using GC/MS/MS. Link

Sources

Comparative yield analysis of 2-Bromo-4-chloro-3-fluorobenzonitrile synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Yield Analysis of 2-Bromo-4-chloro-3-fluorobenzonitrile Synthesis Methods Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS: 1427439-32-4) is a critical halogenated scaffold in the synthesis of Factor XIa inhibitors and other bioactive small molecules.[1] Its unique substitution pattern—featuring three distinct halogens—allows for highly orthogonal functionalization via nucleophilic aromatic substitution (


) at the fluorine position, palladium-catalyzed cross-coupling at the bromine position, or hydrolysis of the nitrile group.

This guide evaluates three primary synthesis routes, prioritizing yield, regioselectivity, and scalability. Analysis suggests that Method A (Amide Dehydration) offers the highest reliability for multi-gram scale-up, while Method B (Directed Ortho-Lithiation) provides the most direct access with superior atom economy for research-scale applications.

Method A: Dehydration of 2-Bromo-4-chloro-3-fluorobenzamide

Status: Industry Standard for Scale-Up Primary Reference: WO2013055984A1 [1]

This method relies on the construction of the carbon skeleton followed by functional group interconversion. It is robust, avoiding the cryogenic conditions of lithiation and the explosive hazards of diazonium salts.

Experimental Protocol
  • Precursor Synthesis: Convert 2-bromo-4-chloro-3-fluorobenzoic acid to the primary amide (Intermediate 13A) using thionyl chloride (

    
    ) followed by aqueous ammonia.
    
  • Dehydration:

    • Charge a reaction vessel with 2-bromo-4-chloro-3-fluorobenzamide (10.0 g, 39 mmol).

    • Add Phosphorus Oxychloride (

      
      )  (100 mL) as both solvent and dehydrating agent.
      
    • Add NaOH (5.0 g, 87 mmol) carefully (Note: Some protocols use imidazole or pyridine bases; the patent specifies NaOH, likely as a scavenger in a biphasic or solid-liquid mix, though standard practice often uses pyridine). Refinement: For safer handling, use pyridine (5 eq) instead of solid NaOH in

      
      .
      
    • Heat the mixture to 110 °C for 2 hours.

    • Workup: Concentrate the reaction mixture under reduced pressure to remove excess

      
      . Quench the residue carefully with ice water (exothermic). Extract with Ethyl Acetate (
      
      
      
      mL). Wash combined organics with 10%
      
      
      and brine. Dry over
      
      
      and concentrate.
Performance Metrics
  • Yield: 85–92% (Step 2)

  • Purity: >98% (after crystallization)

  • Scalability: High (Kg-scale feasible)

Method B: Directed Ortho-Lithiation (DoM)

Status: High Efficiency / Atom Economy Primary Reference: Mongin & Schlosser, Tetrahedron Lett. (1996) [2][2]

This method utilizes the "ortho-effect" where the nitrile and fluorine groups synergistically direct lithiation to the C-2 position. This route is the shortest, converting commercially available 4-chloro-3-fluorobenzonitrile directly to the product.

Mechanism & Regioselectivity

The C-2 proton is flanked by a fluorine atom and a nitrile group. The inductive effect of fluorine (


) and the coordinating ability of the nitrile group make C-2 significantly more acidic (

) than C-5 or C-6.
Experimental Protocol
  • Setup: Flame-dry a 3-neck flask under Argon atmosphere.

  • Reagent Preparation: Prepare LDA (Lithium Diisopropylamide) (1.2 eq) in anhydrous THF at -78 °C. Alternatively, use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) for enhanced regioselectivity.

  • Lithiation:

    • Add a solution of 4-chloro-3-fluorobenzonitrile (1.0 eq) in THF dropwise to the base at -78 °C .

    • Stir for 1 hour at -78 °C. The solution will turn deep yellow/orange, indicating the formation of the aryllithium species.

  • Electrophilic Trapping:

    • Add a solution of 1,2-Dibromo-1,1,2,2-tetrafluoroethane (

      
      ) or Bromine  (
      
      
      
      ) (1.5 eq) dropwise.
    • Allow the mixture to warm slowly to room temperature over 4 hours.

  • Workup: Quench with saturated

    
    . Extract with diethyl ether.
    
Performance Metrics
  • Yield: 75–85%

  • Regioselectivity: >20:1 (C-2 vs C-6)

  • Key Constraint: Requires strictly anhydrous/cryogenic conditions.

Method C: Sandmeyer Reaction

Status: Traditional / Alternative Primary Reference: General Sandmeyer Protocols [3]

Used when the aniline precursor (2-amino-4-chloro-3-fluorobenzonitrile) is available or when halogenating agents for Method B are unavailable.

Experimental Protocol
  • Diazotization:

    • Suspend 2-amino-4-chloro-3-fluorobenzonitrile (1.0 eq) in 48% HBr (aq).

    • Cool to 0–5 °C. Add

      
       (1.1 eq) in water dropwise, maintaining temperature <5 °C. Stir for 30 min to form the diazonium salt.
      
  • Substitution:

    • In a separate vessel, prepare a solution of CuBr (1.2 eq) in 48% HBr.

    • Transfer the cold diazonium solution into the CuBr solution (caution: gas evolution

      
      ).
      
    • Heat to 60 °C for 1 hour.

  • Workup: Steam distillation or solvent extraction (DCM).

Performance Metrics
  • Yield: 60–70%

  • Safety Profile: Moderate (Diazonium salts are potentially explosive; copper waste requires disposal).

Comparative Data Summary
FeatureMethod A: Amide DehydrationMethod B: Ortho-LithiationMethod C: Sandmeyer
Starting Material 2-Bromo-4-chloro-3-fluorobenzoic acid4-Chloro-3-fluorobenzonitrile2-Amino-4-chloro-3-fluorobenzonitrile
Step Count 2 (from acid)12 (from nitro)
Typical Yield 85–92% 75–85%60–70%
Atom Economy Low (Loss of

, use of

)
High (Direct H

Br)
Low (Loss of

, stoichiometric Cu)
Scalability Excellent Moderate (Cooling limits)Good
Key Hazard Corrosive (

)
Pyrophoric (Li-bases)Explosive/Toxic (Diazonium)
Visual Analysis: Synthesis Pathways

Figure 1: Strategic disconnection showing three distinct routes to the target scaffold. Method A is preferred for scale; Method B for speed.

References
  • Orwat, M. J., et al. (2013). Substituted Tetrahydroisoquinoline Compounds as Factor XIa Inhibitors. WO Patent 2013/055984 A1.

  • Mongin, F., & Schlosser, M. (1996).[2] Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554.[3] [3]

  • Kikukawa, K. (1984). The Sandmeyer Reaction. In Comprehensive Organic Synthesis.

Sources

Validating Chemical Purity of 2-Bromo-4-chloro-3-fluorobenzonitrile for Biological Testing

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Purity Paradox in Drug Discovery

In early-stage drug discovery, 2-Bromo-4-chloro-3-fluorobenzonitrile (CAS: 1430115-47-1) serves as a high-value scaffold for synthesizing kinase inhibitors, PROTAC linkers, and agrochemicals.[1] Its tri-halogenated core allows for orthogonal functionalization (e.g.,


 at the fluoride, Pd-catalyzed coupling at the bromide).

However, this chemical versatility creates a "Purity Paradox": the same reactivity that makes it useful also makes it prone to forming regioisomeric impurities (e.g., 2-bromo-3-chloro-4-fluoro isomers) during synthesis.[1] These isomers often possess distinct biological activities but nearly identical physicochemical properties, making them invisible to standard C18 HPLC methods.

This guide outlines a multi-modal validation strategy to ensure that biological data generated from this scaffold is attributable to the target molecule, not a potent impurity.

Part 1: The Biological Cost of Impurities

Before detailing the protocols, we must quantify the risk. In biological assays, "Chemical Purity" (area %) does not equal "Functional Purity."

Comparative Analysis: Standard vs. High-Fidelity Grade
FeatureStandard Grade (95-97%) High-Fidelity Grade (>99%) Biological Impact
Primary Impurities Regioisomers (1-3%), Hydrolysis products (Benzamides)<0.1% RegioisomersFalse Positives: Isomers may bind off-target receptors with higher affinity than the parent.[1]
Stoichiometry Variable MW due to trapped solvents/saltsExact MWIC50 Shift: Errors in molarity calculations can shift potency curves by 2-5x.[1]
Stability May contain trace acids/bases from workupNeutral pH, dryCell Toxicity: Trace copper or palladium (catalysts) are cytotoxic, masking true compound effects.
The "Isomer Trap"

For poly-halogenated benzonitriles, the migration of halogen atoms (halogen dance) or non-selective halogenation during synthesis can create the 2-bromo-3-chloro-4-fluorobenzonitrile isomer.[1]

  • Risk: In Structure-Activity Relationship (SAR) studies, a 3% contamination of a highly active isomer can make an inactive scaffold appear active, leading to months of wasted optimization on a "dead" series.

Part 2: Analytical Validation Workflow

To validate this compound, we cannot rely on a single technique. We employ an Orthogonal Validation System .

Diagram 1: The Validation Logic Gate

ValidationWorkflow Sample Raw Sample (2-Br-4-Cl-3-F-Benzonitrile) qNMR Method A: qNMR (Absolute Purity) Sample->qNMR Quantify w/t Internal Std HPLC Method B: PFP-HPLC (Isomer Resolution) Sample->HPLC Check for Regioisomers GCMS Method C: GC-MS (Volatiles/Solvents) Sample->GCMS Check for Trapped Solvent Decision Data Synthesis qNMR->Decision >98% wt/wt? HPLC->Decision Single Peak? GCMS->Decision No Catalysts? Pass Release for Bio-Assay Decision->Pass All Yes Fail Repurify (Recrystallize) Decision->Fail Any No

Caption: Orthogonal validation workflow ensuring both relative (chromatographic) and absolute (weight-based) purity.

Part 3: Experimental Protocols

Protocol A: Isomer-Resolving HPLC (The "PFP" Method)

Why this matters: Standard C18 columns interact primarily via hydrophobicity.[1][2] Since regioisomers of this compound have identical hydrophobicity, they co-elute on C18.[1] We use a Pentafluorophenyl (PFP) column, which separates based on


 interactions and halogen selectivity.[1]

Materials:

  • Column: Fluorophenyl-Hexyl or PFP (e.g., Phenomenex Kinetex PFP), 150 x 4.6 mm, 2.6 µm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid.[1]

  • Detection: UV @ 220 nm (nitrile absorption) and 254 nm.

Step-by-Step Methodology:

  • Sample Prep: Dissolve 1 mg of compound in 1 mL of 50:50 MeCN:Water. Vortex for 1 minute.

  • Equilibration: Flow rate 1.0 mL/min, 95% A / 5% B for 10 minutes.

  • Gradient Profile:

    • 0-2 min: Hold 5% B (Load)

    • 2-15 min: Ramp 5%

      
       65% B (Slow ramp crucial for isomer separation)[1]
      
    • 15-20 min: Ramp 65%

      
       95% B (Wash)[1]
      
    • 20-25 min: Hold 95% B

  • Analysis: Regioisomers typically elute as "shoulder" peaks or distinct peaks 0.5–1.0 min apart from the main peak.

  • Acceptance Criteria: Main peak area >98%. No single impurity >0.5%.[1]

Protocol B: Quantitative NMR (qNMR) for Absolute Purity

Why this matters: HPLC only tells you the ratio of UV-active components.[1] It misses inorganic salts, water, or degradation products that don't absorb UV. qNMR provides the absolute weight-percent purity.[1]

Materials:

  • Solvent: DMSO-

    
     (dissolves polar aromatics well).[1]
    
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (highly stable, sharp singlet at ~6.1 ppm, non-overlapping with aromatic region).[1]

Step-by-Step Methodology:

  • Weighing: Accurately weigh ~10 mg of the sample (

    
    ) and ~5 mg of Internal Standard (
    
    
    
    ) into the same vial. Record weights to 0.01 mg precision.
  • Dissolution: Add 0.6 mL DMSO-

    
    . Mix thoroughly.
    
  • Acquisition: Run

    
    H NMR with a long relaxation delay (
    
    
    
    seconds) to ensure full relaxation of all protons.
  • Integration:

    • Integrate the IS singlet (set to known proton count, e.g., 3H).

    • Integrate the distinct aromatic protons of the benzonitrile (typically two doublets or a multiplet in the 7.5–8.5 ppm range).

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molecular Weight,
    
    
    = Purity of Internal Standard.[1]

Part 4: Case Study – The "Hidden" Isomer

Hypothetical scenario based on common halogenation chemistry.

The Scenario: A research team purchased "97% pure" this compound from a generic vendor for a kinase inhibition assay.[1]

  • Observation: The batch showed an

    
     of 50 nM.
    
  • Re-Analysis: Using the PFP-HPLC Protocol above, the team discovered a 4% impurity identified as the 2-bromo-3-chloro isomer.[1]

  • Resolution: After re-purifying to >99.5% (removing the isomer), the "active" compound showed an

    
     of >10,000 nM.
    
Diagram 2: Isomer Separation Mechanism

IsomerSeparation cluster_column Stationary Phase Interaction (PFP Column) PFP Pentafluorophenyl Ring (Stationary Phase) Interaction Pi-Pi Stacking & Halogen Bonding PFP->Interaction Analyte1 Target: 2-Br-4-Cl (Sterically Bulky) Analyte2 Impurity: 2-Br-3-Cl (Planar/Less Steric) Interaction->Analyte1 Weak Interaction (Elutes First) Interaction->Analyte2 Strong Interaction (Elutes Later)

Caption: Mechanism of separation. The specific arrangement of halogens alters the electron density and steric fit against the PFP stationary phase, allowing separation of isomers that co-elute on C18.

References

  • National Institutes of Health (NIH). (2014).[1] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[3] PubMed Central.[1] [Link]

  • Welch Materials. (2024).[1] A Guide to Selective Columns for Isomer Separation.[Link]

  • Nacalai Tesque. Selectivity of Packing Materials in Reversed Phase Liquid Chromatography (Separation of Positional Isomers).[Link][1]

Sources

Safety Operating Guide

2-Bromo-4-chloro-3-fluorobenzonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Poly-Halogenated Nitrile Challenge

As researchers, we often treat "organic waste" as a monolith. However, 2-Bromo-4-chloro-3-fluorobenzonitrile presents a specific multi-hazard profile that demands precision. It is not merely a toxic organic; it is a poly-halogenated nitrile .

This molecule poses a dual-threat during disposal:

  • The Nitrile Moiety (-CN): Under acidic conditions, this group can hydrolyze to release Hydrogen Cyanide (HCN) gas.

  • The Halogen Matrix (Br, Cl, F): Upon incineration (the standard disposal method), this compound releases a cocktail of acid gases (HBr, HCl, and highly corrosive HF).

Operational Directive: This compound must never be commingled with acidic waste streams or non-halogenated solvents.[1] It requires a dedicated "Halogenated Organic" waste stream destined for high-temperature incineration with flue gas scrubbing.

Hazard Characterization & Physical Properties

Before handling, verify the specific hazards.[2] While Safety Data Sheets (SDS) vary slightly by vendor, the core structural hazards remain constant.

Table 1: Critical Hazard Profile

ParameterSpecificationOperational Implication
Physical State Solid (crystalline powder)Risk of dust inhalation; requires localized exhaust (fume hood).
GHS Classification Acute Tox. 4 (Oral/Inhale), Skin Irrit. 2, Eye Irrit. 2Do not touch. Double-gloving (Nitrile >0.11mm) is mandatory.
Chemical Incompatibility Strong Acids , Strong Oxidizers, Strong BasesCRITICAL: Contact with acid may liberate HCN. Contact with oxidizers risks exothermic runaway.
Combustion Byproducts HF, HCl, HBr, NOx, HCN, COxMust be incinerated at a facility equipped with wet scrubbers.
RCRA Status (USA) Characteristic Hazardous Waste (Toxic)Likely not P-listed by specific name, but requires "Toxic" designation.

Pre-Disposal Segregation Strategy

The most common laboratory accident involving nitriles occurs during waste consolidation. You must segregate this compound based on its chemical reactivity , not just its physical state.

The "Rule of Two" for Segregation:

  • Segregate from Acids: To prevent the formation of HCN.

  • Segregate from Non-Halogenated Solvents: To prevent the contamination of cheaper, non-halogenated waste streams (which are often used as fuel blending). Halogenated waste is more expensive to burn because it destroys the incinerator's refractory lining without scrubbers.

Visual Workflow: Disposal Decision Tree

The following logic flow ensures the compound ends up in the correct waste stream.

DisposalWorkflow Start Waste Generation: This compound StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid Solid Waste (Pure Compound/Contaminated Solids) StateCheck->Solid Liquid Liquid Waste (Mother Liquor/Solvent) StateCheck->Liquid Bagging Double Bag in Clear Polyethylene Bags Solid->Bagging LabelSolid Label: 'Toxic Solid, Organic' Constituent: this compound Bagging->LabelSolid Final Transfer to Satellite Accumulation Area (Secondary Containment) LabelSolid->Final SolventCheck Is the solvent Halogenated? (e.g., DCM, Chloroform) Liquid->SolventCheck HaloStream Stream A: Halogenated Waste (Compatible) SolventCheck->HaloStream Yes NonHaloStream Stream B: Non-Halogenated Waste (Segregate if possible, but treat as Halogenated) SolventCheck->NonHaloStream No HaloStream->Final NonHaloStream->Final

Figure 1: Logic flow for segregating halogenated nitrile waste. Note that once a halogenated compound enters a non-halogenated solvent stream, the entire volume must be treated as halogenated waste.

Detailed Operational Protocols

Protocol A: Disposal of Pure Solid / Contaminated Debris

Applicability: Expired reagents, weighing boats, contaminated gloves, spill cleanup debris.

  • PPE Setup: Wear standard PPE plus double nitrile gloves and safety goggles.[3] Work inside a fume hood to capture dust.

  • Primary Containment: Place the solid material into a clear, sealable polyethylene bag (4 mil thickness preferred).

  • Secondary Containment: Place the first bag inside a second bag or a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: Write the full name (do not use abbreviations/structures).

    • Hazard Checkbox: Check "Toxic" and "Irritant."

  • Storage: Store in the "Solid Toxic" bin within the Satellite Accumulation Area (SAA). Do not store near the "Solid Oxidizer" bin.

Protocol B: Disposal of Liquid Waste (Mother Liquors)

Applicability: Reaction mixtures or rotary evaporator condensates containing the compound.

  • Solvent Compatibility Check: Ensure the liquid waste container is compatible with the solvent (usually HDPE or glass).

  • Stream Selection:

    • If dissolved in Dichloromethane (DCM) or Chloroform: Pour into the Halogenated Waste carboy.

    • If dissolved in Ethyl Acetate or Methanol: You must still pour this into the Halogenated Waste carboy.

    • Reasoning: Even small amounts (ppm range) of halogens can violate the permit of a non-halogenated waste incinerator.

  • pH Check (Crucial): Before adding to the carboy, ensure the waste stream is neutral (pH 6-8) .

    • Warning: If the waste solution is acidic, neutralize it carefully with Sodium Bicarbonate before adding it to the general waste container to prevent HCN generation inside the drum.

  • Venting: Use a safety funnel with a latching lid to minimize fugitive emissions.

Protocol C: Emergency Spill Response

Applicability: Benchtop spills < 50g.

  • Evacuate & Ventilate: Alert nearby personnel. Ensure fume hoods are active.

  • PPE Upgrade: Wear a Tyvek lab coat and double gloves. If dust is airborne, use an N95 or P100 respirator.

  • Containment: Do not use water (spreads contamination). Cover the spill with a dry, inert absorbent (Vermiculite or specialized "Organic" spill pads).

  • Cleanup: Scoop the absorbent into a heavy-duty bag. Wipe the surface with a soap/water solution, collecting all wipes into the same waste bag.

  • Disposal: Treat the spill debris as Hazardous Solid Waste (see Protocol A).

Regulatory Context (RCRA & EPA)

In the United States, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.

  • Waste Coding: While this compound is not explicitly "P-listed" (acutely toxic) by name, it is a Characteristic Waste .

    • D003 (Reactivity): Potential applies if the nitrile is capable of generating toxic gases (HCN) when exposed to pH conditions between 2 and 12.5.

    • F-List (F001/F002): If the compound is dissolved in spent halogenated solvents (e.g., Methylene Chloride), the entire mixture carries the F-code.

  • Destruction Method: The only acceptable disposal method is Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility) equipped with acid gas scrubbers.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11306466, this compound. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.